molecular formula C18H19NO4 B1251010 Cuscuta propenamide 1 CAS No. 189307-47-9

Cuscuta propenamide 1

Cat. No.: B1251010
CAS No.: 189307-47-9
M. Wt: 313.3 g/mol
InChI Key: JRKPLTBLTYEYJJ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cuscuta propenamide 1 is an enamide obtained by the formal condensation of 4-methoxyphenylethylamine with trans-caffeic acid. It is isolated from Cuscuta reflexa and displays strong inhibitory activity against alpha-glucosidase (EC 3.2.1.20). It has a role as a metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is an enamide, a member of catechols, a monomethoxybenzene and a secondary carboxamide. It is functionally related to a trans-caffeic acid and a 4-methoxyphenylethylamine.
This compound has been reported in Cuscuta reflexa, Fissistigma oldhamii, and Microcos paniculata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKPLTBLTYEYJJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189307-47-9
Record name 189307-47-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Isolation and Characterization of 3-hydroxy-N-phenethylpropanamide from Cuscuta chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the isolation and characterization of 3-hydroxy-N-phenethylpropanamide, a propenamide derivative isolated from the parasitic plant Cuscuta chinensis. While the nomenclature "Cuscuta propenamide 1" is not standard in the literature, this document focuses on the compound identified as 1 in scientific publications, which is 3-hydroxy-N-phenethylpropanamide. This guide provides an overview of the compound, a detailed experimental protocol for its isolation and characterization, and insights into its potential biological activity.

Introduction

Cuscuta chinensis Lam. is a parasitic plant used in traditional medicine, known to contain a variety of bioactive compounds including flavonoids, lignans, and alkaloids. Among these, propenamide derivatives represent a class of compounds with potential pharmacological activities. 3-hydroxy-N-phenethylpropanamide is a novel natural product isolated from this plant. Understanding the methods for its extraction, purification, and structural elucidation is crucial for further research and development.

Compound Profile

The primary compound of interest is 3-hydroxy-N-phenethylpropanamide. A summary of its key identifiers is presented in Table 1.

Table 1: Compound Identification

PropertyValue
Compound Name 3-hydroxy-N-phenethylpropanamide
Source Organism Cuscuta chinensis Lam.
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of 3-hydroxy-N-phenethylpropanamide based on established phytochemical techniques for Cuscuta species.

Plant Material Collection and Preparation
  • Collection : The whole plant of Cuscuta chinensis is collected and authenticated.

  • Drying : The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Pulverization : The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction : The powdered plant material is extracted with 95% ethanol by reflux. This process is typically repeated two to three times to ensure exhaustive extraction.

  • Concentration : The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Dichloromethane Fractionation : The aqueous suspension is first extracted with dichloromethane. The dichloromethane fractions are collected.

  • Ethyl Acetate Fractionation : The remaining aqueous layer is then extracted with ethyl acetate. The ethyl acetate fractions are collected.

  • Concentration : Each fraction is concentrated under reduced pressure to yield the dichloromethane and ethyl acetate fractions.

Isolation and Purification

The ethyl acetate fraction, which is likely to contain 3-hydroxy-N-phenethylpropanamide, is subjected to a series of chromatographic techniques for purification.

  • Silica Gel Column Chromatography : The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of dichloromethane and methanol (e.g., starting from 100:0 to 0:100) to yield several sub-fractions.

  • Sephadex LH-20 Column Chromatography : Promising sub-fractions are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Characterization plant Dried Cuscuta chinensis Powder extraction Ethanol Reflux Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition dichloromethane Dichloromethane Fraction partition->dichloromethane ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate aqueous Aqueous Fraction partition->aqueous silica Silica Gel Column Chromatography ethyl_acetate->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure 3-hydroxy-N-phenethylpropanamide hplc->pure_compound nmr 1H & 13C NMR pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Structure Elucidation nmr->structure ms->structure G LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Cuscuta Cuscuta chinensis (3-hydroxy-N-phenethylpropanamide) Cuscuta->MAPK inhibits Cuscuta->IKK inhibits NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->node_placeholder NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammation induces node_placeholder->NFkB releases

Novel Propenamide Compounds from Cuscuta reflexa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of novel propenamide compounds isolated from the parasitic plant Cuscuta reflexa. It covers their isolation, characterization, and biological activities, with a focus on their potential as α-glucosidase inhibitors. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Cuscuta reflexa and its Bioactive Compounds

Cuscuta reflexa Roxb., commonly known as dodder, is a parasitic vine that has been used in traditional medicine for various ailments.[1][2] Phytochemical investigations of this plant have revealed a diverse array of bioactive compounds, including flavonoids, alkaloids, and phenolic compounds.[3][4][5] Recently, novel propenamide derivatives have been isolated from Cuscuta reflexa, demonstrating significant biological activity and warranting further investigation for their therapeutic potential.

Novel Propenamide Compounds and their Biological Activity

Two novel propenamide compounds have been identified in Cuscuta reflexa:

  • 7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide

  • 7′-(4′-hydroxy, 3′-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide

These compounds have been evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition of α-glucosidase can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

The inhibitory potential of the isolated propenamide compounds against α-glucosidase is summarized in the table below.

CompoundIC₅₀ (µM)
7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide85.6 ± 0.4
7′-(4′-hydroxy, 3′-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide94.2 ± 0.8
Acarbose (Positive Control)750.0 ± 1.2

Table 1: In vitro α-glucosidase inhibitory activity of propenamide compounds from Cuscuta reflexa.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of the novel propenamide compounds from Cuscuta reflexa.

Isolation and Purification of Propenamide Compounds

The following protocol is a generalized procedure based on available literature. Specific parameters may require optimization.

Workflow for Isolation of Propenamide Compounds

G plant_material Cuscuta reflexa Plant Material extraction Extraction with Methanol plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate column_chromatography Column Chromatography (Silica Gel) ethyl_acetate->column_chromatography fractionation Gradient Elution (Chloroform-Methanol) column_chromatography->fractionation hplc Preparative HPLC fractionation->hplc compounds Isolated Propenamide Compounds hplc->compounds

Caption: General workflow for the isolation of propenamide compounds.

  • Plant Material Collection and Preparation: Fresh aerial parts of Cuscuta reflexa are collected and authenticated. The plant material is shade-dried and coarsely powdered.

  • Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude methanolic extract is suspended in water and subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is often rich in phenolic compounds, is subjected to column chromatography over a silica gel stationary phase.

  • Elution: The column is eluted with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 9:1 to 7:3). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions showing the presence of the target compounds are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure propenamide compounds.

Structural Characterization

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

In Vitro α-Glucosidase Inhibitory Assay

The following protocol is a standard method for assessing α-glucosidase inhibition.

Workflow for α-Glucosidase Inhibitory Assay

G prepare_solutions Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubation Pre-incubate Enzyme with Inhibitor prepare_solutions->pre_incubation add_substrate Add p-NPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with Na₂CO₃ incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition

Caption: Experimental workflow for the in vitro α-glucosidase inhibitory assay.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (pH 6.8)

    • Test compounds (propenamides) and positive control (acarbose)

    • Sodium carbonate (Na₂CO₃)

  • Procedure: a. A solution of α-glucosidase is pre-incubated with various concentrations of the test compounds or the positive control for a defined period (e.g., 10 minutes) at 37°C. b. The reaction is initiated by the addition of the substrate, pNPG. c. The reaction mixture is incubated for a further period (e.g., 20 minutes) at 37°C. d. The reaction is terminated by the addition of Na₂CO₃ solution. e. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. f. The percentage of inhibition is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample (with inhibitor). g. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathways

While the direct effects of the novel propenamide compounds from Cuscuta reflexa on specific signaling pathways have not yet been elucidated, extracts from this plant have been shown to modulate inflammatory pathways. For instance, aqueous extracts of Cuscuta reflexa have been reported to down-regulate the expression of TNF-α and COX-2 and block the binding of the transcription factor NF-κB to its motifs. It is plausible that the propenamide constituents contribute to these anti-inflammatory effects.

The NF-κB Signaling Pathway: A Potential Target

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The canonical NF-κB signaling pathway is a common target for anti-inflammatory drug discovery.

Canonical NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) Active NF-κB (p50/p65) (Active) NF-κB (p50/p65)->NF-κB (p50/p65) Active Translocation IκBα-NF-κB Complex IκBα-NF-κB (Inactive) IκBα-NF-κB Complex->IκBα IκBα-NF-κB Complex->NF-κB (p50/p65) DNA DNA NF-κB (p50/p65) Active->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Genes Pro-inflammatory Gene Expression Gene Transcription->Pro-inflammatory Genes

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Further research is required to determine if the propenamide compounds from Cuscuta reflexa directly modulate the NF-κB pathway or other signaling cascades, which could explain their potential therapeutic effects beyond α-glucosidase inhibition.

Future Directions

The novel propenamide compounds from Cuscuta reflexa represent promising leads for the development of new therapeutic agents, particularly for the management of type 2 diabetes. Future research should focus on:

  • In-depth Mechanistic Studies: Investigating the precise molecular mechanisms by which these compounds inhibit α-glucosidase and exploring their effects on other relevant biological targets and signaling pathways.

  • In Vivo Efficacy: Evaluating the antidiabetic and anti-inflammatory effects of these compounds in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of these propenamides to optimize their potency and pharmacokinetic properties.

  • Toxicological Profiling: Assessing the safety and toxicity of these compounds to determine their therapeutic window.

By addressing these research questions, the full therapeutic potential of these novel natural products can be realized.

References

Phytochemical Screening of Cuscuta for Propenamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical screening of Cuscuta species for propenamide derivatives. It details experimental protocols for the extraction, isolation, and characterization of these compounds and presents available data on their presence in Cuscuta. Furthermore, this guide explores the potential modulation of key signaling pathways by these derivatives, offering insights for future drug discovery and development.

Introduction to Cuscuta and Propenamide Derivatives

Cuscuta, commonly known as dodder, is a genus of parasitic plants belonging to the family Convolvulaceae.[1] For centuries, various Cuscuta species have been utilized in traditional medicine across the globe to treat a wide range of ailments, including jaundice, gout, rheumatism, and chronic fevers.[1] Modern phytochemical investigations have revealed a rich and diverse chemical profile in Cuscuta, including flavonoids, alkaloids, lignans, saponins, phenolics, and tannins.[1]

Among the myriad of compounds, propenamide derivatives have been identified in Cuscuta reflexa. These compounds, characterized by a propenamide functional group, are of significant interest to the pharmaceutical industry due to their potential biological activities. The known pharmacological effects of Cuscuta extracts, such as antioxidant, anti-inflammatory, and antitumor activities, may be, in part, attributable to the presence of these and other bioactive molecules.

Phytochemical Data: Propenamide Derivatives and Other Bioactive Compounds in Cuscuta

While extensive quantitative data specifically on propenamide derivatives across a wide range of Cuscuta species is limited in publicly available literature, phytochemical screenings have consistently identified various classes of compounds. The presence and concentration of these compounds can vary depending on the host plant. The following table summarizes key phytochemicals identified in Cuscuta species, including the reported presence of propenamide.

Phytochemical ClassSpecific Compounds Identified in CuscutaCuscuta SpeciesReference(s)
Propenamides PropenamideCuscuta reflexa[1]
Flavonoids Quercetin, Kaempferol, Isorhamnetin, Hyperoside, AstragalinCuscuta chinensis, Cuscuta reflexa[2]
Alkaloids CuscutamineCuscuta species
Lignans d-SesaminCuscuta chinensis
Phenolic Acids Chlorogenic acid, Caffeic acidCuscuta chinensis
Terpenoids Lupeol, StigmasterolCuscuta reflexa
Coumarins BergeninCuscuta reflexa

Experimental Protocols

This section outlines a generalized yet detailed methodology for the phytochemical screening of Cuscuta for propenamide derivatives, synthesized from various established protocols for natural product analysis.

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy stems of the desired Cuscuta species. The host plant should be documented as it can influence the phytochemical profile of the parasite.

  • Authentication: The plant material should be authenticated by a qualified botanist, and a voucher specimen deposited in a recognized herbarium.

  • Drying: The collected plant material should be thoroughly washed with running water to remove any debris, shade-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried plant material is then ground into a coarse powder using a mechanical grinder.

Extraction of Bioactive Compounds

A sequential extraction process using solvents of increasing polarity is recommended to effectively separate compounds based on their solubility.

  • Defatting: The powdered plant material is first extracted with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus. This step removes fats and waxes, which can interfere with subsequent analyses.

  • Ethanolic Extraction: The defatted plant material (marc) is then subjected to extraction with ethanol (95%) or methanol using a Soxhlet apparatus. Alternatively, maceration with occasional shaking for 48-72 hours can be employed.

  • Concentration: The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (typically 40-50°C) to obtain a crude extract.

Isolation and Purification

Chromatographic techniques are essential for the separation of individual compounds from the crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of n-hexane, ethyl acetate, and methanol in varying ratios) is used to separate the extract into different fractions.

  • Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds of interest. Specific visualizing agents can be used to detect different classes of compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing promising profiles on TLC are further purified using preparative HPLC to isolate pure compounds.

Characterization and Identification

The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds. The mass spectrum of an unknown compound is compared with a spectral library (e.g., NIST) for identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of a wide range of compounds, including non-volatile and thermally labile molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the structure of the molecule, including the connectivity of atoms and stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Potential Signaling Pathways Modulated by Propenamide Derivatives

The known biological activities of Cuscuta extracts, such as antioxidant, anti-inflammatory, and antitumor effects, suggest that their constituent compounds, including propenamide derivatives, may interact with key cellular signaling pathways. The following diagrams illustrate these pathways and potential points of modulation.

Experimental Workflow for Phytochemical Screening

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_iso_pur Isolation & Purification cluster_char Characterization plant_collection Cuscuta Plant Collection (Document Host Plant) drying Drying (Shade or Low Temp Oven) plant_collection->drying grinding Grinding to Powder drying->grinding defatting Defatting (Petroleum Ether/Hexane) grinding->defatting extraction Ethanol/Methanol Extraction (Soxhlet/Maceration) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_compounds Pure Compounds prep_hplc->pure_compounds gcms GC-MS pure_compounds->gcms lcms LC-MS pure_compounds->lcms nmr NMR (1H, 13C) pure_compounds->nmr ir IR Spectroscopy pure_compounds->ir structure Structure Elucidation gcms->structure lcms->structure nmr->structure ir->structure

Caption: Workflow for the extraction, isolation, and identification of propenamide derivatives.

Antioxidant Signaling Pathway

Reactive oxygen species (ROS) can cause cellular damage, and antioxidant compounds can mitigate this by activating protective pathways like the Nrf2-ARE pathway. Propenamide derivatives may exert antioxidant effects by modulating this pathway.

G ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Propenamide Propenamide Derivative (from Cuscuta) Propenamide->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Potential modulation of the Nrf2 antioxidant pathway by propenamide derivatives.

Anti-inflammatory Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation. Propenamide derivatives could potentially exert anti-inflammatory effects by inhibiting this pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK activates Propenamide Propenamide Derivative (from Cuscuta) Propenamide->IKK potential inhibition IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_IkappaB NF-κB-IκBα Complex IkappaB->NFkappaB_IkappaB degrades from NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by propenamides.

Antitumor Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Propenamide derivatives from Cuscuta may exhibit antitumor activity by inhibiting key components of this pathway.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK bind and activate Propenamide Propenamide Derivative (from Cuscuta) PI3K PI3K Propenamide->PI3K potential inhibition Akt Akt Propenamide->Akt potential inhibition mTOR mTOR Propenamide->mTOR potential inhibition RTK->PI3K activates PI3K->Akt activates Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Survival->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: Postulated inhibitory effects of propenamide derivatives on the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The presence of propenamide derivatives in Cuscuta species, alongside a rich array of other bioactive compounds, presents a compelling case for further investigation into their therapeutic potential. This guide provides a foundational framework for researchers to systematically screen for these compounds and explore their mechanisms of action.

Future research should focus on:

  • Quantitative Analysis: Developing and validating analytical methods to quantify propenamide derivatives in various Cuscuta species and correlating these concentrations with observed biological activities.

  • Host Plant Influence: Systematically studying the effect of different host plants on the production of propenamide derivatives in Cuscuta.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which propenamide derivatives modulate the signaling pathways outlined in this guide.

  • In Vivo Efficacy and Safety: Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of isolated propenamide derivatives for specific disease indications.

By leveraging the methodologies and insights presented here, the scientific community can unlock the full therapeutic potential of Cuscuta and its unique chemical constituents, paving the way for the development of novel, nature-derived pharmaceuticals.

References

A Technical Guide to the Spectroscopic Analysis of Propenamide Derivatives from Cuscuta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of propenamide compounds isolated from plants of the Cuscuta genus. While direct spectroscopic data for a compound specifically named "Cuscuta propenamide 1" is not available in the cited literature, this document synthesizes expected analytical results and methodologies based on the analysis of similar natural products isolated from Cuscuta species.

The genus Cuscuta, commonly known as dodder, is recognized for its rich phytochemical composition, including flavonoids, alkaloids, and phenolic compounds.[1] Propenamide structures have been identified as constituents of Cuscuta reflexa.[2] This guide will use a representative propenamide structure, N-phenyl-3-(4-hydroxyphenyl)propenamide, as a hypothetical "this compound" to illustrate the application of modern spectroscopic techniques for structural elucidation.

Spectroscopic Data Summary

The structural elucidation of a novel compound like a Cuscuta propenamide relies on the combined interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following tables summarize the expected quantitative data for our representative propenamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Hypothetical this compound (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity (J in Hz) Assignment Chemical Shift (δ) ppm
7.62d (J=15.5)H-7165.8
7.51d (J=8.5)H-2', H-6'158.0
7.45d (J=8.0)H-2, H-6141.2
7.32t (J=8.0)H-3', H-5'130.1
7.11t (J=7.5)H-4'129.8
6.88d (J=8.5)H-3, H-5129.1
6.45d (J=15.5)H-8127.2
5.80 (br s)-OH124.5
8.2 (br s)-NH120.2
117.5
116.0

Note: NMR data is predictive and based on typical values for similar structures.[3][4]

Table 2: Mass Spectrometry (MS) and Infrared (IR) Data

Spectroscopic Technique Observed Data Interpretation
High-Resolution Mass Spectrometry (HRMS) m/z 240.0968 [M+H]⁺Corresponds to the molecular formula C₁₅H₁₄NO₂ (Calculated: 240.1025)
Infrared (IR) Spectroscopy (cm⁻¹) 3350 (br), 3200-3000, 1655 (s), 1600, 1515, 1275O-H stretch, N-H stretch, C=O stretch (Amide I), C=C stretch, C-N stretch (Amide II)

Note: MS and IR data are predictive.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and accurate spectroscopic analysis.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C).

2.2. Mass Spectrometry (MS)

  • Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: High-resolution mass spectra are acquired using a Liquid Chromatography-Time of Flight (LC-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Drying Gas (N₂): 8 L/min at 325°C.

    • Nebulizer Pressure: 30 psig.

    • Mass Range: m/z 50-1000.

  • Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

  • FT-IR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the clean ATR crystal is collected before running the sample.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows and Structures

Visual diagrams are essential for understanding the logical flow of experiments and the relationships between different analytical stages.

experimental_workflow cluster_extraction Isolation from Cuscuta sp. cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation plant_material Cuscuta Plant Material extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography pure_compound Isolated Propenamide chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir structure Final Structure of This compound nmr->structure ms->structure ir->structure

Caption: Workflow for the isolation and spectroscopic analysis of a propenamide from Cuscuta.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information ms_data Molecular Formula (from HRMS) formula C15H13NO2 ms_data->formula provides ir_data Functional Groups (from IR) groups -OH, -NH, C=O, Aromatic Rings ir_data->groups identifies nmr_data Connectivity & Skeleton (from NMR) skeleton Carbon-Hydrogen Framework nmr_data->skeleton determines final_structure Elucidated Structure formula->final_structure integrates to groups->final_structure integrates to skeleton->final_structure integrates to

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

The Rising Potential of Propenamides from Parasitic Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, characterization, and bioactive potential of propenamides, a class of phenylpropanoid amides, found in parasitic plants. With a focus on compounds isolated from Cuscuta reflexa, this document provides an in-depth overview of their chemical structures, known biological activities, and the experimental protocols essential for their study.

Introduction: Unearthing Bioactive Molecules in Parasitic Flora

Parasitic plants, long considered agricultural pests, are emerging as a novel source of unique and potent bioactive secondary metabolites. Among these, propenamides, characterized by a propenoyl group attached to a nitrogen atom, have garnered interest for their diverse pharmacological activities. This guide focuses on the propenamides discovered in the parasitic genus Cuscuta, offering a technical roadmap for their exploration and potential application in drug discovery and development.

Bioactive Propenamides from Cuscuta reflexa

Phytochemical investigations into the parasitic plant Cuscuta reflexa have led to the isolation and identification of novel propenamide compounds. These discoveries highlight the potential of parasitic plants as a reservoir for new chemical entities with therapeutic promise.

Identified Propenamides

Two notable propenamides have been characterized from Cuscuta reflexa:

  • 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide

  • 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide

The chemical structures of these compounds, featuring a substituted phenylpropanoid core linked to an amine moiety, provide a foundation for understanding their structure-activity relationships.

Bioactivity of Propenamides from Parasitic Plants

The identified propenamides from Cuscuta reflexa have demonstrated noteworthy biological activity, particularly as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.

While research into the broader bioactivities of propenamides from parasitic plants is ongoing, preliminary studies on extracts of Cuscuta reflexa suggest potential antimicrobial and anticancer properties, which may be attributed in part to its propenamide constituents.[1][2][3][4][5] Furthermore, 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, isolated from the non-parasitic plant Fissistigma oldhamii, has been shown to possess immunosuppressive and anti-inflammatory activities.

Quantitative Bioactivity Data

The following table summarizes the known quantitative data for the biological activities of propenamides and related extracts from parasitic plants.

Compound/ExtractBioactivityAssayTarget/Cell LineResult (IC50)Reference
7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamideα-Glucosidase Inhibitionα-Glucosidase Assayα-GlucosidaseData not specified in abstract
7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamideα-Glucosidase Inhibitionα-Glucosidase Assayα-GlucosidaseData not specified in abstract
7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamideImmunosuppressionSplenocyte Proliferation Assay (ConA-induced)Murine Splenocytes6.22 µM
7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamideImmunosuppressionMixed Lymphocyte Reaction (MLR)Murine Splenocytes0.78 µM
Cuscuta reflexa water extractCytotoxicityMTT AssayHep3B (Hepatocellular carcinoma)Not specified
Cuscuta reflexa ethanolic extractAntimicrobialAgar well diffusionE. coliMIC not specified, zone of inhibition reported

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bioactive propenamides from parasitic plants. These protocols are based on established phytochemical and pharmacological techniques.

General Workflow for Isolation and Identification

The process of isolating and identifying bioactive propenamides from parasitic plants typically follows a multi-step approach, as illustrated in the workflow diagram below.

G General Workflow for Propenamide Discovery plant_material Parasitic Plant Material (e.g., Cuscuta reflexa) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel) fractionation->chromatography hplc HPLC Purification chromatography->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation bioassay Bioactivity Screening hplc->bioassay

A general experimental workflow for the discovery of propenamides.
Extraction of Propenamides

  • Plant Material Preparation: Air-dry the whole parasitic plant (e.g., Cuscuta reflexa) at room temperature and then grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification
  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the compounds into fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target propenamides using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

Structure Elucidation
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry. The spectral data for 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide is available in public databases for comparison.

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (propenamide) or a positive control (e.g., acarbose). Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation and Measurement: Add the pNPG solution to each well to start the reaction. Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.

  • Calculation of Inhibition: Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research on the signaling pathways modulated by propenamides from parasitic plants. The immunosuppressive activity of 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide from a non-parasitic source suggests potential interference with T-cell activation pathways. The anticancer activity of Cuscuta reflexa extracts has been linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and p53. However, the direct role of propenamides in these pathways has not been elucidated.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis, which could be a potential area of investigation for the anticancer activity of propenamides.

G Hypothetical Apoptotic Signaling Pathway Propenamide Propenamide p53 p53 Activation Propenamide->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A hypothetical pathway for propenamide-induced apoptosis.

Future Directions and Conclusion

The discovery of bioactive propenamides in parasitic plants like Cuscuta reflexa opens up a new frontier in natural product research. The α-glucosidase inhibitory activity of these compounds presents a promising avenue for the development of novel antidiabetic agents. Further research is warranted to explore the full spectrum of their biological activities, including their potential as anticancer, antimicrobial, and herbicidal agents.

Key areas for future investigation include:

  • Comprehensive Bioactivity Screening: Evaluating the isolated propenamides against a wide range of biological targets to uncover new therapeutic applications.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand their mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the natural propenamides to optimize their potency and selectivity.

  • Exploration of Other Parasitic Species: Investigating other parasitic plants for the presence of novel propenamides and other bioactive molecules.

References

An In-depth Technical Guide on the Preliminary Biological Activity of Bioactive Compounds from Cuscuta Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Cuscuta propenamide 1" did not yield specific results for a compound with this designation. This guide therefore provides an in-depth overview of the preliminary biological activities of well-documented bioactive compounds and extracts from Cuscuta species, with a focus on flavonoids, to align with the technical requirements of the intended audience.

The genus Cuscuta, commonly known as dodder, comprises parasitic plants that have been a subject of interest in traditional medicine and modern pharmacological research. These plants are rich in a variety of bioactive compounds, including flavonoids, alkaloids, and phenolic acids, which have been investigated for numerous therapeutic properties. This guide summarizes the key preliminary biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various extracts and fractions from Cuscuta species.

Table 1: Cytotoxic Activity of Cuscuta Extracts

SpeciesExtract/FractionAssayCell Line/OrganismResult (µg/mL)Reference
Cuscuta reflexaMethanolic Extract (MECR)Brine Shrimp Lethality AssayArtemia salinaLC50: 257.73[1]
Cuscuta reflexaEthyl Acetate Fraction (EAMECR)Brine Shrimp Lethality AssayArtemia salinaLC50: 184.86[1]
Cuscuta chinensisHydroalcoholic ExtractMTT AssayPC3 (Prostate Cancer)IC50: 300 (24h), 200 (48h)[2]
Cuscuta chinensisHydroalcoholic ExtractMTT AssayMCF7 (Breast Cancer)IC50: 400 (48h), 200 (72h)[2]
Cuscuta campestrisMethylene Chloride FractionSRB AssayA-549 (Lung Cancer)IC50: 16.4
Cuscuta campestrisMethylene Chloride FractionSRB AssaySKOV-3 (Ovarian Cancer)IC50: 30
Cuscuta campestrisMethylene Chloride FractionSRB AssayPANC-1 (Pancreatic Cancer)IC50: 18.4

Table 2: Anti-inflammatory Activity of Cuscuta reflexa Extracts

Extract/FractionAssayResult (IC50 in µg/mL)Reference
Methanolic Extract (MECR)Human Red Blood Cell (HRBC) Membrane Stabilization277.83
Ethyl Acetate Fraction (EAMECR)Human Red Blood Cell (HRBC) Membrane Stabilization214.94

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

1. Brine Shrimp Lethality Assay (BSLA)

This assay is a general bioassay used to assess the cytotoxic potential of plant extracts.

  • Organism: Artemia salina (brine shrimp) nauplii.

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours.

    • Various concentrations of the Cuscuta extract are prepared in vials with seawater.

    • Ten to fifteen nauplii are added to each vial.

    • The vials are incubated for 24 hours under illumination.

    • The number of surviving shrimp is counted, and the percentage of mortality is calculated.

    • The LC50 (lethal concentration 50%) value is determined by plotting the percentage of mortality against the logarithm of the extract concentration.

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: PC3 (prostate cancer) and MCF7 (breast cancer) cells.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the Cuscuta chinensis hydroalcoholic extract for specified time periods (24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (inhibitory concentration 50%) is calculated.

3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay is used to assess the anti-inflammatory activity of substances by measuring their ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

  • Procedure:

    • A suspension of human red blood cells is prepared from fresh, healthy human blood.

    • The HRBC suspension is mixed with different concentrations of the Cuscuta reflexa extract.

    • The mixture is incubated at a specific temperature (e.g., 56°C) for 30 minutes.

    • The mixture is then centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to determine the amount of hemoglobin released.

    • The percentage of membrane stabilization is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Neuroprotective Effects of Cuscuta chinensis Flavonoids (CCLF) in Sepsis-Associated Encephalopathy (SAE)

Cuscuta chinensis flavonoids (CCLF) have been shown to have neuroprotective effects in a model of sepsis-associated encephalopathy (SAE). These effects are mediated, at least in part, through the PI3K/AKT/Nrf2 signaling pathway.

G cluster_0 Sepsis-Associated Encephalopathy (SAE) cluster_1 Cuscuta chinensis Flavonoids (CCLF) Intervention cluster_2 Cellular Signaling Cascade cluster_3 Neuroprotective Outcomes SAE Inflammatory Stress Oxidative Stress Neuron Apoptosis CCLF CCLF Outcomes Reduced Inflammation Reduced Oxidative Stress Inhibited Apoptosis Improved Brain Function SAE->Outcomes Inhibited by PI3K PI3K CCLF->PI3K Activates AKT AKT PI3K->AKT Activates Nrf2 Nrf2 Translocation AKT->Nrf2 Induces HO1 HO-1 Expression Nrf2->HO1 Drives HO1->Outcomes Leads to

PI3K/AKT/Nrf2 signaling pathway activated by CCLF.

General Workflow for Bioactivity Screening of Cuscuta Extracts

The following diagram illustrates a typical workflow for the preliminary screening of biological activities of extracts from Cuscuta species.

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Analysis & Identification Plant Cuscuta Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Plant->Extraction Fractionation Column Chromatography Extraction->Fractionation Cytotoxicity Cytotoxicity Assays (MTT, SRB, BSLA) Fractionation->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (HRBC Stabilization) Fractionation->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, FRAP) Fractionation->Antioxidant Data Data Analysis (IC50, LC50 Calculation) Cytotoxicity->Data AntiInflammatory->Data Antioxidant->Data Identification Phytochemical Analysis (LC-MS, GC-MS) Data->Identification

Workflow for bioactivity screening of Cuscuta.

References

The Biosynthesis of Propenamides in Cuscuta: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the putative biosynthesis of propenamide derivatives in the parasitic plant genus Cuscuta. Drawing upon established principles of plant secondary metabolism and the limited available literature on Cuscuta phytochemistry, this document offers a guide for researchers, scientists, and drug development professionals interested in the novel bioactive compounds produced by this unique plant.

Introduction

Cuscuta, commonly known as dodder, is a genus of obligate parasitic plants that derive nutrients from their host plants. This intimate host-parasite relationship influences the secondary metabolism of Cuscuta, leading to the production of unique bioactive compounds. Among these are N-phenylpropenamide derivatives, which have been isolated from Cuscuta reflexa and exhibit potential pharmacological activities. This guide details the proposed biosynthetic pathway of these propenamides, outlines key experimental protocols for its investigation, and provides a framework for quantitative analysis.

Putative Biosynthesis Pathway of Propenamides in Cuscuta

The biosynthesis of propenamide derivatives in Cuscuta is hypothesized to be a convergence of two primary metabolic pathways: the phenylpropanoid pathway and an amine biosynthesis pathway. It is crucial to note that as a parasitic organism, Cuscuta may directly sequester precursors or intermediates from its host plant, adding a layer of complexity to the pathway.

The core structure of the identified propenamides consists of a phenylpropanoid-derived acyl moiety and a phenylethylamine or phenylbutylamine-derived amine moiety.

Formation of the Propenoyl-CoA Moiety via the Phenylpropanoid Pathway

The initial steps of the pathway are proposed as follows, beginning with the amino acid L-phenylalanine:

  • Deamination of Phenylalanine: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation: Cinnamic acid can undergo hydroxylation to form p-coumaric acid, a reaction catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase. Further hydroxylation can lead to caffeic acid.

  • Activation to a CoA-ester: The carboxylic acid group of the phenylpropanoid is then activated by ligation to Coenzyme A, forming cinnamoyl-CoA, p-coumaroyl-CoA, or caffeoyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) or a similar ligase.

Phenylpropanoid_Pathway_Propenoyl-CoA Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Caption: Phenylpropanoid pathway leading to the activated propenoyl-CoA.

Biosynthesis of the Amine Moiety

The amine components of the identified propenamides are substituted phenylethylamine and phenylbutylamine.

  • Phenylethylamine Biosynthesis: Phenylethylamine is likely synthesized from L-phenylalanine via a decarboxylation reaction catalyzed by an Aromatic L-amino Acid Decarboxylase (AADC) .

  • Phenylbutylamine Biosynthesis: The biosynthesis of phenylbutylamine in plants is less well-characterized. It may arise from a non-proteinogenic amino acid precursor or through a chain-extension pathway from a phenylalanine-derived intermediate.

Amine_Biosynthesis Phenylalanine L-Phenylalanine Phenylethylamine Phenylethylamine Phenylalanine->Phenylethylamine AADC Precursor Amino Acid Precursor Phenylbutylamine Phenylbutylamine Precursor->Phenylbutylamine Decarboxylase

Caption: Putative biosynthesis of the amine moieties.

Amide Bond Formation

The final step in the biosynthesis is the condensation of the activated propenoyl-CoA with the respective amine to form the propenamide. This reaction is likely catalyzed by an acyltransferase , which facilitates the formation of the amide bond.

Propenamide_Formation cluster_0 Acyltransferase p_Coumaroyl_CoA p-Coumaroyl-CoA Propenamide Propenamide Derivative p_Coumaroyl_CoA->Propenamide Phenylethylamine Phenylethylamine Phenylethylamine->Propenamide

Caption: Final condensation step to form the propenamide.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentrations of specific propenamide derivatives in Cuscuta species. Future research should focus on quantifying these compounds in different Cuscuta species, on various host plants, and under different environmental conditions. The following table is a template for presenting such data.

Cuscuta SpeciesHost PlantPropenamide DerivativeConcentration (µg/g dry weight)Analytical MethodReference
C. reflexaPelargonium zonale7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamideData not availableLC-MS/MS-
C. reflexaPelargonium zonale7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamideData not availableLC-MS/MS-

Experimental Protocols

The elucidation of the propenamide biosynthetic pathway in Cuscuta requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.

Extraction and Isolation of Propenamides

Objective: To extract and isolate propenamide derivatives from Cuscuta tissue.

Protocol:

  • Sample Preparation: Harvest fresh Cuscuta stems and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness and grind to a fine powder.

  • Extraction: Macerate the powdered tissue in 80% methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

  • Chromatographic Separation: Subject the ethyl acetate and n-butanol fractions to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of chloroform and methanol.

  • Purification: Further purify the fractions containing propenamides using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Identification and Quantification by LC-MS/MS

Objective: To identify and quantify specific propenamide derivatives.

Protocol:

  • Sample Preparation: Prepare methanolic extracts of Cuscuta tissue as described in 4.1.

  • LC Separation: Inject the extract onto a C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MS/MS Detection: Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Identification: Identify propenamides based on their retention times and fragmentation patterns compared to authentic standards (if available) or by high-resolution mass spectrometry for elemental composition determination.

  • Quantification: Develop a multiple reaction monitoring (MRM) method for targeted quantification. Construct a calibration curve using a synthesized or isolated standard of the target propenamide.

Experimental_Workflow Sample Cuscuta Tissue Extraction Extraction (Methanol) Sample->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning LC_MS LC-MS/MS Analysis Extraction->LC_MS Column_Chrom Column Chromatography Partitioning->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Isolated_Compound Isolated Propenamide HPLC->Isolated_Compound Identification Identification LC_MS->Identification Quantification Quantification LC_MS->Quantification

Caption: General experimental workflow for propenamide analysis.

Enzyme Assays

Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.

Protocol (Example for Acyltransferase):

  • Protein Extraction: Homogenize fresh Cuscuta tissue in an extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant as the crude enzyme extract.

  • Recombinant Enzyme Expression: Identify candidate acyltransferase genes from a Cuscuta transcriptome database. Clone the coding sequence into an expression vector and express the recombinant protein in E. coli or yeast. Purify the recombinant enzyme using affinity chromatography.

  • Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the propenoyl-CoA substrate (e.g., p-coumaroyl-CoA), and the amine substrate (e.g., phenylethylamine) in a suitable buffer.

  • Product Detection: Incubate the reaction mixture and then stop the reaction. Extract the product and analyze by LC-MS to confirm the formation of the propenamide.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.

Conclusion and Future Directions

The biosynthesis of propenamides in Cuscuta represents an intriguing area of plant secondary metabolism, with potential implications for drug discovery. The proposed pathway, originating from the phenylpropanoid and amine biosynthesis pathways, provides a solid framework for further investigation. Future research should focus on:

  • Enzyme Identification and Characterization: Identifying and functionally characterizing the specific enzymes (PAL, C4H, 4CL, AADCs, and acyltransferases) from Cuscuta.

  • Role of the Host Plant: Elucidating the extent to which Cuscuta utilizes precursors from its host plant for propenamide biosynthesis.

  • Quantitative Analysis: Quantifying the levels of these compounds in different Cuscuta species and under various conditions to understand their ecological role and potential for commercial production.

  • Bioactivity Studies: Further investigating the pharmacological properties of these novel propenamide derivatives.

This technical guide provides a roadmap for researchers to unravel the complexities of propenamide biosynthesis in Cuscuta and to harness the potential of these unique natural products.

Methodological & Application

Synthesis Protocol for Cuscuta propenamide 1 (3-hydroxy-N-phenethylpropanamide)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the chemical synthesis of Cuscuta propenamide 1, also identified as 3-hydroxy-N-phenethylpropanamide. This compound has been isolated from Cuscuta chinensis and is of interest to researchers in natural product chemistry and drug discovery. The synthesis involves the amide coupling of 3-hydroxypropanoic acid and phenethylamine using a carbodiimide coupling agent. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, structurally confirmed as 3-hydroxy-N-phenethylpropanamide, is a naturally occurring amide recently isolated from the parasitic plant Cuscuta chinensis.[1][2][3] The synthesis of this and structurally related molecules is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies. The protocol described herein outlines a straightforward and efficient method for the preparation of 3-hydroxy-N-phenethylpropanamide via a direct amide coupling reaction. This method is amenable to laboratory scale and provides a reliable route to obtain the target compound for research purposes.

Reaction Scheme

The synthesis of 3-hydroxy-N-phenethylpropanamide is achieved by the coupling of 3-hydroxypropanoic acid and phenethylamine in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an aprotic solvent such as Dichloromethane (DCM).

Chemical Equation:

HO-CH₂CH₂-COOH + C₆H₅-CH₂CH₂-NH₂ --(EDC, DMAP, DCM)--> C₆H₅-CH₂CH₂-NH-CO-CH₂CH₂-OH

Experimental Protocol

Materials and Reagents:

  • 3-Hydroxypropanoic acid

  • Phenethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypropanoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Addition of Amine and Coupling Agents: To the stirred solution, add phenethylamine (1.0 eq), followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-hydroxy-N-phenethylpropanamide.

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

Reagent/ParameterMolar Ratio (eq)Amount (for 10 mmol scale)Notes
3-Hydroxypropanoic acid1.00.90 gStarting material
Phenethylamine1.01.21 gStarting material
EDC1.22.30 gCoupling agent
DMAP0.10.12 gCatalyst
Dichloromethane-50 mLAnhydrous solvent
Reaction Temperature-0 °C to Room Temperature
Reaction Time-12-18 hours
Expected Yield-70-90%Based on similar amide coupling reactions

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic Acid Reaction_Vessel Amide Coupling 3-Hydroxypropanoic_Acid->Reaction_Vessel Phenethylamine Phenethylamine Phenethylamine->Reaction_Vessel EDC EDC EDC->Reaction_Vessel DMAP DMAP DMAP->Reaction_Vessel DCM DCM, 0°C to RT DCM->Reaction_Vessel Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction_Vessel->Workup 12-18h Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC is a skin and eye irritant. Avoid direct contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of this compound (3-hydroxy-N-phenethylpropanamide). The described method utilizes a common and efficient amide coupling strategy, making it accessible for most synthetic chemistry laboratories. This protocol should facilitate the production of this natural product for further biological and medicinal chemistry research.

References

Application Notes and Protocols for the Quantification of Propenamide 1 in Cuscuta Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cuscuta species, commonly known as dodder, are parasitic plants that have been used in traditional medicine. Phytochemical analysis has revealed the presence of various bioactive compounds, including flavonoids, phenolic acids, and lignans. Recent interest has focused on nitrogen-containing compounds such as propenamides for their potential pharmacological activities. This document provides a detailed application note and a general protocol for the quantification of a putative "Cuscuta propenamide 1" in plant material. While a specific validated method for this novel compound is not available in the public domain, this guide adapts established analytical techniques for similar molecules found in Cuscuta species, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Analytical Methods:

The quantification of this compound from a complex plant matrix requires a robust and sensitive analytical method. The general workflow involves:

  • Extraction: Efficiently isolating the target analyte from the plant material.

  • Chromatographic Separation: Separating the analyte of interest from other co-extracted compounds using HPLC.

  • Detection and Quantification: Detecting the analyte with high specificity and sensitivity, typically using a photodiode array (PDA) detector or a mass spectrometer (MS).

LC-MS/MS is particularly powerful for this application as it provides excellent selectivity and sensitivity, which is crucial when dealing with trace amounts of a compound in a complex biological sample.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from a method for extracting phenolic acids and flavonoids from Cuscuta chinensis and is expected to be effective for propenamides.[1][2]

Reagents and Equipment:

  • Dried and powdered Cuscuta plant material

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (optional, for pH adjustment)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Vortex mixer

Procedure:

  • Accurately weigh 0.1 g of the powdered Cuscuta sample into a centrifuge tube.

  • Add 10 mL of an optimized extraction solvent (e.g., 45% methanol in water). The optimal solvent composition should be determined empirically for this compound.[2]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and extract for a predetermined optimal time (e.g., 120 minutes).[2]

  • After extraction, centrifuge the sample at 14,000 x g for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 1-10 µL) into the HPLC or LC-MS/MS system.

HPLC-PDA Method for Quantification

This method is based on general principles for the analysis of secondary metabolites in Cuscuta species.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the target analyte from other compounds. A starting point could be a linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detection Wavelength: The PDA detector should be set to scan a range of wavelengths (e.g., 200-400 nm) to determine the maximum absorbance of this compound. Quantification is performed at the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

LC-MS/MS Method for High-Sensitivity Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is a general guide.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or similar column, often with smaller dimensions for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC method, using MS-grade solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: ESI positive or negative mode, to be determined based on the chemical properties of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the analyte). The transition from precursor to product ion is highly specific.

Method Validation Parameters (Hypothetical Data)

For any new analytical method, validation is crucial to ensure its accuracy, precision, and reliability. The following table summarizes typical validation parameters that would need to be established for the quantification of this compound. The values are hypothetical and based on published data for other analytes in Cuscuta.

ParameterHPLC-PDALC-MS/MSDescription
Linearity (r²) > 0.999> 0.99The correlation coefficient of the calibration curve.
Limit of Detection (LOD) 0.1 - 2.0 µg/mL0.1 - 5.0 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 8.0 µg/mL0.5 - 15 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Precision (RSD%) The relative standard deviation of replicate measurements.
- Intra-day< 2%< 10%Precision within the same day.
- Inter-day< 4%< 15%Precision across different days.
Accuracy (Recovery %) 90 - 105%85 - 115%The percentage of the true amount of analyte that is recovered by the method.
Specificity Peak purity analysisNo interfering peaks at the retention time and MRM transition of the analyte.The ability of the method to differentiate and quantify the analyte in the presence of other components.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Start Cuscuta Plant Material (Dried, Powdered) Weigh Weigh 0.1 g of Sample Start->Weigh AddSolvent Add Extraction Solvent (e.g., 45% Methanol) Weigh->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Ultrasonicate Ultrasonic-Assisted Extraction Vortex->Ultrasonicate Centrifuge Centrifuge at 14,000 x g Ultrasonicate->Centrifuge Filter Filter through 0.22 µm Syringe Filter Centrifuge->Filter EndPrep Sample Ready for Analysis Filter->EndPrep Inject Inject Sample into LC System EndPrep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (PDA or MS/MS) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Result Concentration of this compound Quantify->Result

Caption: Experimental workflow for the quantification of this compound.

LCMSMS_Principle cluster_lc Liquid Chromatography (LC) cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Tandem Mass Spectrometry (MS2) LC_Column LC Column (Separation of Molecules) IonSource Ion Source (ESI) (Molecule Ionization) LC_Column->IonSource Eluent Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Quad1 Ions CollisionCell Collision Cell (Q2) (Fragmentation) Quad1->CollisionCell Precursor Ion (Propenamide 1) Quad3 Quadrupole 3 (Q3) (Product Ion Selection) CollisionCell->Quad3 Product Ions Detector Detector (Signal Measurement) Quad3->Detector Specific Product Ion

Caption: Principle of LC-MS/MS for selective quantification.

References

Application Notes and Protocols for In Vitro Assay Development: Cuscuta propenamide 1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cuscuta propenamide 1 is a novel compound isolated from Cuscuta spp., a genus of parasitic plants known for its rich phytochemical profile and traditional medicinal uses. Extracts from Cuscuta have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These application notes provide detailed protocols for the initial in vitro screening of this compound to evaluate its potential therapeutic properties in these key areas. The following assays are foundational for characterizing the bioactivity of a new natural product and can guide further preclinical development.

Application Note 1: Antioxidant Activity Assessment

The evaluation of antioxidant capacity is a critical first step in characterizing the pharmacological potential of a novel compound. Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. The DPPH and ABTS assays are robust and widely used methods for screening antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Experimental Protocol:

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of this compound or ascorbic acid to the wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Experimental Protocol:

  • Materials:

    • This compound

    • ABTS

    • Potassium persulfate

    • Methanol or ethanol

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Control: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound or Trolox to the wells.

    • Incubate the plate in the dark at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hypothetical Data Summary: Antioxidant Activity
CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compound45.2 ± 3.138.9 ± 2.5
Ascorbic Acid (Control)8.5 ± 0.7Not Applicable
Trolox (Control)Not Applicable6.2 ± 0.5

Application Note 2: Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Inhibiting these enzymes is a common strategy for anti-inflammatory drugs.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Experimental Protocol:

  • Materials:

    • This compound

    • COX-1 and COX-2 enzyme preparations

    • Arachidonic acid (substrate)

    • TMPD (chromogen)

    • Indomethacin or Celecoxib (positive controls)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate and reader

  • Reagent Preparation:

    • Prepare solutions of enzymes, substrate, and chromogen according to a commercial kit's instructions or established laboratory protocols.

    • Prepare serial dilutions of this compound and control inhibitors.

  • Assay Procedure:

    • Add assay buffer, heme, and the COX enzyme to the wells.

    • Add the test compound (this compound) or control inhibitor and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes. The activity can be monitored by measuring the formation of the conjugated diene products, which absorb light at 234 nm.

Experimental Protocol:

  • Materials:

    • This compound

    • 5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)

    • Linoleic acid or arachidonic acid (substrate)

    • Zileuton or Quercetin (positive controls)

    • Assay buffer (e.g., phosphate buffer)

    • UV-transparent 96-well plate and spectrophotometer

  • Assay Procedure:

    • Pre-incubate the 5-LOX enzyme with various concentrations of this compound or a control inhibitor in the assay buffer for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

    • Immediately record the increase in absorbance at 234 nm for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition and IC₅₀ values as described for the COX assay.

Hypothetical Data Summary: Anti-inflammatory Activity
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compound25.8 ± 2.110.3 ± 1.518.7 ± 1.9
Indomethacin (Control)0.5 ± 0.045.2 ± 0.4Not Applicable
Zileuton (Control)Not ApplicableNot Applicable1.1 ± 0.1
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IL1 IL-1 IL1R IL-1R IL1->IL1R binds IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB IκB IKK->IkB phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, TNF-α) DNA->Genes transcription CPA1 Cuscuta propenamide 1 CPA1->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway in inflammation.

Application Note 3: Anticancer Activity Assessment

In vitro cytotoxicity assays are fundamental in cancer drug discovery to identify compounds that can inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][2]

Experimental Protocol:

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)

    • Normal cell line (e.g., HEK293) for selectivity testing

    • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO) or solubilization buffer

    • Doxorubicin (positive control)

    • 96-well sterile cell culture plates

  • Assay Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[2]

    • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (medium with DMSO).

    • Incubation: Incubate the plate for 48 or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100 Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Induction (Qualitative)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

Hypothetical Data Summary: Cytotoxicity
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)HEK293 IC₅₀ (µM)
This compound15.6 ± 1.822.4 ± 2.518.9 ± 2.1> 100
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.15.4 ± 0.6
Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor DISC DISC DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion activates Bid (crosstalk) Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage (Chemotherapy) p53 p53 DNA_damage->p53 Bax Bax/Bak p53->Bax Bax->Mitochondrion permeabilizes CytoC Cytochrome c Mitochondrion->CytoC releases Apoptosome Apoptosome CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CPA1 Cuscuta propenamide 1 CPA1->DNA_damage Induces?

Caption: The intrinsic and extrinsic pathways of apoptosis.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.

Experimental_Workflow Start This compound (Novel Compound) Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX-1/2, 5-LOX) Start->AntiInflammatory Anticancer Anticancer Assay (MTT on cell lines) Start->Anticancer Result_Antioxidant IC₅₀ Values Antioxidant Potential Antioxidant->Result_Antioxidant Result_Inflammatory IC₅₀ Values COX/LOX Selectivity AntiInflammatory->Result_Inflammatory Result_Cancer IC₅₀ Values Cytotoxicity & Selectivity Anticancer->Result_Cancer Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, Flow Cytometry for Apoptosis) Result_Inflammatory->Mechanism Result_Cancer->Mechanism Lead Lead Compound for further development Mechanism->Lead

Caption: In vitro screening workflow for this compound.

References

Application Notes and Protocols for Propenamide-Based Compounds from Cuscuta sp.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Cuscuta, commonly known as dodder, is a group of parasitic plants that have been a subject of interest in traditional medicine and modern pharmacology.[1][2] Phytochemical analyses have revealed a rich composition of bioactive molecules within various Cuscuta species, including flavonoids, alkaloids, lignans, and propenamide derivatives.[1][3] These compounds have demonstrated a wide array of pharmacological activities, such as anti-inflammatory, antioxidant, antitumor, and hepatoprotective effects.[2] Propenamide compounds, in particular, are a class of molecules with significant therapeutic potential. However, their clinical translation can be hampered by challenges such as poor solubility, limited bioavailability, and lack of target specificity.

This document provides a detailed overview of potential drug delivery systems for a hypothetical propenamide compound, designated here as Cuscuta Propenamide 1 (CP1) , derived from the Cuscuta genus. These application notes and protocols are intended for researchers, scientists, and drug development professionals working on the formulation and delivery of novel therapeutic agents from natural sources.

Target Profile of this compound (CP1)

For the purpose of these protocols, we will define a target profile for our hypothetical CP1 based on the known activities of compounds isolated from Cuscuta species.

ParameterTarget Value/Activity
Molecular Weight 300 - 500 g/mol
Solubility Poorly soluble in aqueous solutions
Therapeutic Target Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB)
Indications Inflammatory disorders, Cancer
Route of Administration Intravenous, Oral

Drug Delivery Systems for CP1

Given the physicochemical properties of CP1, advanced drug delivery systems are essential to enhance its therapeutic efficacy. Below are potential formulation strategies.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic CP1, it can be entrapped within the lipid bilayer.

Table 1: Characteristics of a Hypothetical CP1 Liposomal Formulation

ParameterTarget Value
Vesicle Size 100 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -20 to -40 mV
Encapsulation Efficiency > 85%
Drug Loading 1 - 5% (w/w)
In Vitro Release (24h) 30 - 50%
Polymeric Nanoparticle Formulation

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for controlled drug release.

Table 2: Characteristics of a Hypothetical CP1-PLGA Nanoparticle Formulation

ParameterTarget Value
Particle Size 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -15 to -30 mV
Encapsulation Efficiency > 80%
Drug Loading 5 - 10% (w/w)
In Vitro Release (72h) 40 - 60%

Experimental Protocols

The following are detailed protocols for the preparation and characterization of CP1 drug delivery systems.

Protocol for Preparation of CP1 Liposomes by Thin-Film Hydration

Materials:

  • This compound (CP1)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve CP1, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 RPM for 1 hour at a temperature above the lipid phase transition temperature.

  • To reduce the size of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove unencapsulated CP1 by ultracentrifugation or dialysis.

Protocol for Preparation of CP1-PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • This compound (CP1)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

Procedure:

  • Dissolve CP1 and PLGA in DCM to form the organic phase.

  • Add the organic phase dropwise to the aqueous PVA solution while homogenizing at high speed to form an oil-in-water (o/w) emulsion.

  • Continue homogenization for 5 minutes.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Protocol for Characterization of Drug Delivery Systems

3.3.1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle or liposome suspension in an appropriate medium (e.g., deionized water or PBS).

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

3.3.2. Encapsulation Efficiency and Drug Loading

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • To determine the total amount of drug, dissolve a known amount of the formulation in a suitable organic solvent to break the nanoparticles/liposomes.

    • To determine the amount of encapsulated drug, separate the formulation from the aqueous medium containing the unencapsulated drug by centrifugation.

    • Quantify the drug concentration in the supernatant (unencapsulated drug) and in the dissolved formulation (total drug) using a validated HPLC method.

    • Calculate Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Calculate Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Formulation] x 100

3.3.3. In Vitro Drug Release Study

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the CP1 formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the concentration of released CP1 in the aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Pathways and Workflows

Below are diagrams created using the DOT language to visualize a hypothetical signaling pathway for CP1 and the experimental workflow for developing a CP1 drug delivery system.

G Hypothetical Signaling Pathway for CP1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates CP1 Cuscuta Propenamide 1 CP1->IKK inhibits Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression activates Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor

Caption: Hypothetical mechanism of CP1 inhibiting the NF-κB signaling pathway.

G Experimental Workflow for CP1 Drug Delivery System Development Start Start Formulation Formulation of CP1 (Liposomes or Nanoparticles) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, DL%) Formulation->Characterization InVitroRelease In Vitro Release Study Characterization->InVitroRelease CellCulture In Vitro Cell Studies (Cytotoxicity, Cellular Uptake) InVitroRelease->CellCulture InVivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) CellCulture->InVivo DataAnalysis Data Analysis and Optimization InVivo->DataAnalysis DataAnalysis->Formulation Optimization Loop End End DataAnalysis->End

Caption: Workflow for the development and evaluation of a CP1 drug delivery system.

References

Application Notes and Protocols for Cuscuta Propenamide 1 as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches of publicly available scientific literature and patent databases did not yield any specific information for a compound identified as "Cuscuta propenamide 1" being utilized as a molecular probe. The following document is a structured template based on the user's request, which can be populated with specific experimental data once it becomes available. The current content is generalized and based on the phytochemical landscape of the Cuscuta genus.

Introduction

The genus Cuscuta, commonly known as dodder, is a group of parasitic plants that have been a rich source of diverse bioactive secondary metabolites.[1][2][3][4] Phytochemical analyses of various Cuscuta species have led to the isolation of numerous compounds, including flavonoids, alkaloids, terpenoids, and phenolic acids.[3] While many of these compounds have been investigated for their therapeutic potential, such as antioxidant, anti-inflammatory, and antimicrobial activities, the specific application of a "this compound" as a molecular probe is not documented in the current body of scientific literature.

This document serves as a framework for the application and protocol development for a putative molecular probe, "this compound". The experimental details provided are hypothetical and will require validation.

Hypothetical Applications

Based on the known biological activities of compounds isolated from Cuscuta, a propenamide-based molecular probe could potentially be developed for:

  • Cellular Imaging: Targeting specific subcellular compartments or organelles.

  • Enzyme Activity Assays: Acting as a fluorescent or affinity-based reporter for a specific enzyme.

  • Receptor Binding Studies: Quantifying the interaction with a particular cell surface or intracellular receptor.

  • Drug Discovery Screening: Serving as a tool in high-throughput screening to identify molecules that compete for the same binding site.

Data Presentation

The following tables are templates for summarizing quantitative data that would be essential for characterizing "this compound" as a molecular probe.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula To be determined
Molecular Weight To be determined
Excitation Maximum (λex) To be determined (nm)
Emission Maximum (λem) To be determined (nm)
Quantum Yield (Φ) To be determined
Molar Extinction Coefficient (ε) To be determined (M⁻¹cm⁻¹)
Solubility To be determined (e.g., in PBS, DMSO)

Table 2: Binding Affinity and Specificity

TargetKd (Dissociation Constant)Kon (Association Rate)Koff (Dissociation Rate)
Primary Target To be determinedTo be determinedTo be determined
Off-Target 1 To be determinedTo be determinedTo be determined
Off-Target 2 To be determinedTo be determinedTo be determined

Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific characteristics of "this compound" and its biological target.

Protocol for Staining Live Cells with this compound

Objective: To visualize the subcellular localization of the target of this compound in living cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the optimized duration (e.g., 15-60 minutes).

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound probe.

  • Imaging: Add fresh pre-warmed medium or PBS to the cells and image immediately using a fluorescence microscope. Use the pre-determined excitation and emission wavelengths for this compound.

Diagram 1: Live Cell Staining Workflow

Live_Cell_Staining start Seed Cells on Glass-Bottom Dish culture Culture to 60-80% Confluency start->culture prepare_probe Prepare Working Solution of this compound wash1 Wash Cells with PBS culture->wash1 stain Incubate with Probe Solution prepare_probe->stain wash1->stain wash2 Wash Cells to Remove Unbound Probe stain->wash2 image Image with Fluorescence Microscope wash2->image

Caption: Workflow for live-cell imaging with a fluorescent probe.

Protocol for In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on its target enzyme.

Materials:

  • Purified target enzyme

  • This compound (various concentrations)

  • Enzyme substrate (fluorogenic or chromogenic)

  • Assay buffer

  • 96-well microplate

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of this compound in assay buffer. Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the this compound dilutions (test wells), and buffer with vehicle control (e.g., DMSO) for control wells.

  • Enzyme Addition: Add the purified enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the probe to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the fluorescence or absorbance at regular intervals using a plate reader for a specified duration.

  • Data Analysis: Calculate the reaction rate for each concentration of this compound. Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the probe concentration.

Diagram 2: Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Assay start Prepare Reagents (Probe, Enzyme, Substrate) setup_plate Add Buffer and Probe to 96-Well Plate start->setup_plate add_enzyme Add Enzyme to Wells setup_plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Measure Signal Over Time add_substrate->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: Workflow for determining enzyme inhibition kinetics.

Hypothetical Signaling Pathway Involvement

Given that many natural products from plants interact with key cellular signaling pathways, "this compound" could potentially modulate a pathway involved in cell stress, proliferation, or apoptosis. The diagram below illustrates a hypothetical interaction with a generic kinase signaling cascade.

Diagram 3: Hypothetical Modulation of a Kinase Pathway

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand External Signal Ligand->Receptor Probe Cuscuta Propenamide 1 Kinase2 Kinase B Probe->Kinase2 Inhibition Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (e.g., Gene Expression) TF->Response

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Disclaimer: The information presented in these application notes and protocols is for illustrative purposes only, due to the absence of published data on "this compound" as a molecular probe. All protocols and applications would require empirical validation.

References

Application Notes and Protocols for In Vivo Animal Studies of Compounds from Cuscuta Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo animal study data for a compound identified as "Cuscuta propenamide 1" is not available in the current scientific literature. The following application notes and protocols are based on in vivo studies conducted with various extracts of Cuscuta species, such as Cuscuta chinensis and Cuscuta reflexa. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the in vivo pharmacological effects of compounds derived from the Cuscuta genus.

Introduction

The genus Cuscuta, commonly known as dodder, comprises parasitic plants that have been used in traditional medicine to treat a variety of ailments.[1] Phytochemical analyses have revealed the presence of numerous bioactive compounds, including flavonoids, lignans, and phenolic acids, which are believed to contribute to their therapeutic effects.[1] In vivo animal studies have demonstrated a range of pharmacological activities for Cuscuta extracts, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-osteoporotic properties.[1][2] These notes provide an overview of the key in vivo applications of Cuscuta-derived compounds and detailed protocols for their investigation.

Potential In Vivo Applications

Based on preclinical animal studies, compounds derived from Cuscuta species have potential therapeutic applications in the following areas:

  • Inflammatory Conditions: Extracts from Cuscuta chinensis and Cuscuta campestris have been shown to reduce inflammation in animal models.[3] The proposed mechanism involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2), potentially through the inhibition of the NF-κB signaling pathway.

  • Neurodegenerative Disorders: Cuscuta extracts have demonstrated neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. These effects are attributed to their antioxidant properties, cholinergic activity, and ability to modulate pathways related to amyloid-beta accumulation and insulin signaling.

  • Osteoporosis: An extract of Cuscuta chinensis has been shown to have a protective effect against glucocorticoid-induced osteoporosis in rats. The underlying mechanism is thought to involve the modulation of the RANKL/OPG signaling pathway, which plays a crucial role in bone metabolism.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from representative in vivo studies on Cuscuta extracts.

Table 1: Anti-Inflammatory and Analgesic Effects of Cuscuta Extracts

SpeciesExtract TypeAnimal ModelDoses Administered (p.o.)Key FindingsReference
Cuscuta chinensisMethanolAcetic acid-induced writhing (mice)100 & 500 mg/kgSignificant decrease in writhing response.
Cuscuta chinensisMethanolCarrageenan-induced paw edema (mice)100 & 500 mg/kgSignificant decrease in paw edema volume.
Cuscuta campestrisHydroalcoholicCarrageenan-induced paw edema (rats)100 & 200 mg/kg200 mg/kg dose showed significant inhibition of paw edema.
Cuscuta arvensisMethanol & WaterCarrageenan-induced paw edema (mice)Not specifiedInhibition of paw edema.

Table 2: Neuroprotective Effects of Cuscuta Extracts

SpeciesExtract TypeAnimal ModelDoses Administered (p.o.)Key FindingsReference
Cuscuta chinensisAqueousSTZ/Aβ₂₅₋₃₅-induced memory dysfunction (mice)100 & 200 mg/kg/day for 14 daysImproved learning and memory function.
Cuscuta chinensisNot specifiedScopolamine-induced memory deficit (mice)100 & 300 mg/kgImproved memory deficits and reduced brain acetylcholinesterase activity.
Cuscuta reflexaHydroalcoholicAluminium chloride-induced Alzheimer's model (rats)Not specifiedImproved learning and memory, reduced oxidative stress.
Cuscuta chinensisNot specifiedMPTP-induced Parkinson's model (mice)50, 100, & 200 mg/kg for 6 daysProtected dopaminergic neurons and inhibited ROS production.

Table 3: Anti-Osteoporotic Effects of Cuscuta chinensis Extract

SpeciesExtract TypeAnimal ModelDoses Administered (p.o.)Key FindingsReference
Cuscuta chinensisNot specifiedDexamethasone-induced osteoporosis (rats)100 mg/kg/dayReplenished RunX2 and OCN expression in femur tissue.

Experimental Protocols

The following are detailed protocols for key in vivo experiments based on methodologies cited in the literature.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Activity)

  • Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation.

  • Animals: Male Wistar rats (150-200 g) or ICR mice.

  • Materials:

    • Test compound (e.g., Cuscuta extract)

    • Vehicle (e.g., normal saline, distilled water)

    • Positive control (e.g., Acetyl Salicylic Acid, 10 mg/kg)

    • 1% w/v Carrageenan suspension in normal saline

    • Plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight with free access to water.

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 2-3 doses).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After 60 minutes, inject 0.1 ml of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Scopolamine-Induced Memory Impairment in Mice (Neuroprotective Activity)

  • Objective: To assess the effect of a test compound on learning and memory deficits.

  • Animals: Male ICR mice (20-25 g).

  • Materials:

    • Test compound

    • Vehicle

    • Scopolamine (1 mg/kg)

    • Positive control (e.g., Donepezil)

    • Morris Water Maze or Passive Avoidance Test apparatus

  • Procedure (Morris Water Maze):

    • Acclimatize animals and handle them for several days before the experiment.

    • Divide animals into experimental groups.

    • Administer the test compound or vehicle orally for a specified period (e.g., 7-14 days).

    • Thirty minutes after the last administration of the test compound, inject scopolamine (1 mg/kg, i.p.) to induce memory impairment.

    • Thirty minutes after the scopolamine injection, begin the Morris Water Maze test.

    • Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency.

    • Probe Test (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Analyze the data to determine if the test compound improved spatial learning and memory compared to the scopolamine-treated group.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by Cuscuta compounds and a general workflow for in vivo studies.

G Figure 1: Proposed Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates Cuscuta Compound Cuscuta Compound Cuscuta Compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes COX-2 TNF-α IL-1β IL-6 NF-κB->Pro-inflammatory Genes Induces Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Proposed anti-inflammatory mechanism of Cuscuta compounds.

G Figure 2: RANKL/OPG Signaling in Osteoporosis Cuscuta chinensis Cuscuta chinensis RANKL RANKL Cuscuta chinensis->RANKL Inhibits OPG OPG Cuscuta chinensis->OPG Promotes Osteoblast Osteoblast Osteoblast->RANKL Secretes Osteoblast->OPG Secretes Osteoclast Precursor Osteoclast Precursor Osteoclast Osteoclast Osteoclast Precursor->Osteoclast Differentiation Bone Resorption Bone Resorption Osteoclast->Bone Resorption RANKL->Osteoclast Precursor Binds & Activates OPG->RANKL Inhibits

Caption: Modulation of RANKL/OPG pathway by Cuscuta chinensis.

G Figure 3: General Workflow for In Vivo Animal Study Compound Isolation/Extraction Compound Isolation/Extraction Acute Toxicity Study Acute Toxicity Study Compound Isolation/Extraction->Acute Toxicity Study Dose Selection Dose Selection Acute Toxicity Study->Dose Selection Animal Model Selection Animal Model Selection Dose Selection->Animal Model Selection Treatment & Observation Treatment & Observation Animal Model Selection->Treatment & Observation Data Collection Data Collection Treatment & Observation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Caption: A generalized workflow for in vivo studies of plant-derived compounds.

References

Application Notes & Protocols: Formulation of Cuscuta propenamide 1 for Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cuscuta propenamide 1 is a novel propenamide derivative isolated from species of the genus Cuscuta. The Cuscuta genus is known to be rich in biologically active flavonoids, alkaloids, and other phenolic compounds, which have demonstrated a range of pharmacological activities including anti-inflammatory, antioxidant, and antiproliferative effects[1][2][3][4]. This compound has been identified as a promising candidate for development, particularly for its potential anticancer properties targeting colorectal cancer cell lines[5].

Like many natural products, this compound exhibits poor aqueous solubility, a major hurdle for preclinical development. Low solubility can lead to poor absorption and inadequate bioavailability, making it challenging to achieve therapeutic concentrations in vivo. This document provides a systematic approach and detailed protocols for the characterization, solubility enhancement, and formulation of this compound to support early-stage preclinical (pharmacokinetic and efficacy) studies. The goal is to develop simple, reproducible formulations suitable for oral and intravenous administration in animal models.

Physicochemical Characterization

A thorough understanding of the physicochemical properties is the first step in developing a formulation. Due to the limited availability of the active pharmaceutical ingredient (API) at the early preclinical stage, a series of micro-scale characterization assays should be performed.

Experimental Protocol: Physicochemical Profiling
  • Aqueous Solubility:

    • Add an excess amount of this compound to vials containing purified water, phosphate-buffered saline (PBS, pH 7.4), and citrate buffer (pH 3.0).

    • Agitate the vials at room temperature for 24 hours to ensure equilibrium.

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the filtrate for the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • pKa Determination:

    • Use a potentiometric titration or a UV-spectrophotometric method to determine the acid dissociation constant (pKa). This is critical for understanding pH-dependent solubility.

  • Log P (Octanol-Water Partition Coefficient):

    • Perform a shake-flask method using n-octanol and water.

    • Dissolve a known amount of the compound in the two-phase system.

    • After equilibration, measure the concentration of the compound in both the aqueous and octanol phases to determine its lipophilicity.

  • Solid-State Characterization:

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.

    • Employ X-ray Powder Diffraction (XRPD) to identify the crystalline form or determine if the substance is amorphous.

Data Presentation: Physicochemical Properties

The following table summarizes hypothetical, yet representative, data for this compound.

ParameterValueMethodSignificance
Molecular Weight~350-450 g/mol Mass SpectrometryFundamental property for all calculations.
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-Flask HPLCIndicates very poor water solubility.
Solubility (pH 3.0)< 5 µg/mLShake-Flask HPLCSuggests limited pH-dependent solubility.
Log P4.2Shake-FlaskHigh value indicates high lipophilicity.
pKa8.5 (weakly basic)Potentiometric TitrationInforms on potential for salt formation.
Melting Point185 °CDSCHigh melting point suggests a stable crystal lattice.
Physical FormCrystalline SolidXRPDCrystalline nature contributes to low solubility.

Preclinical Formulation Development Workflow

The development of a suitable preclinical formulation follows a logical progression from characterization to the final dosage form.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Analysis cluster_3 Phase 4: Stability & Dosing API API: Cuscuta propenamide 1 Char Physicochemical Characterization (Solubility, LogP, pKa) API->Char Sol_Enhance Solubility Enhancement Strategy (Co-solvents, Suspension) Char->Sol_Enhance Oral_Form Oral Formulation (e.g., Suspension) Sol_Enhance->Oral_Form IV_Form IV Formulation (e.g., Co-solvent) Sol_Enhance->IV_Form Analytical Analytical Method Development (LC-MS/MS) Sol_Enhance->Analytical Stability Accelerated Stability Testing Oral_Form->Stability IV_Form->Stability Analytical->Stability Dosing Preclinical Dosing (PK / Efficacy Studies) Stability->Dosing

Caption: Preclinical formulation development workflow for this compound.

Formulation Protocols

Based on the characterization data, the primary challenge is the compound's poor aqueous solubility. The following protocols outline the preparation of formulations suitable for initial animal studies.

Protocol: Oral Suspension Formulation (10 mg/mL)

Oral suspensions are a common and straightforward approach for administering poorly soluble drugs in preclinical rodent studies.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water.

  • API Wetting: Weigh the required amount of this compound. Add a small amount of the vehicle to the API powder and triturate into a smooth, uniform paste. This step is crucial to ensure proper wetting and prevent clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

  • Homogenization: Homogenize the suspension using a high-shear mixer or sonicator for 5-10 minutes to ensure a uniform particle size distribution.

  • Final QC: Visually inspect for uniform appearance and measure the pH.

Table: Example Oral Suspension Composition

ComponentQuantity (for 10 mL)Purpose
This compound100 mgActive Pharmaceutical Ingredient
Carboxymethylcellulose (CMC)50 mgSuspending Agent
Tween 8010 µLWetting Agent/Surfactant
Purified Waterq.s. to 10 mLVehicle
Protocol: Intravenous (IV) Co-solvent Formulation (1 mg/mL)

For intravenous administration, the drug must be fully dissolved to prevent embolism. A co-solvent system is often used to solubilize lipophilic compounds.

  • Co-solvent Preparation: Prepare the co-solvent vehicle. A common vehicle is Solutol HS 15/Ethanol/Saline. Safety Note: The percentage of organic solvents must be kept to a minimum and be justified for the animal species being tested.

  • Solubilization: Weigh the required amount of this compound. Add the ethanol first and vortex until the API is fully dissolved.

  • Dilution: Add the Solutol HS 15 and vortex to mix. Finally, add the saline dropwise while vortexing to avoid precipitation of the drug.

  • Filtration: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Final QC: Visually inspect for clarity, absence of particulates, and precipitation upon standing.

Table: Example Intravenous Co-solvent Formulation

ComponentQuantity (for 1 mL)Purpose
This compound1 mgActive Pharmaceutical Ingredient
Ethanol, Absolute100 µL (10%)Co-solvent
Solutol® HS 15100 µL (10%)Solubilizer, Surfactant
Saline (0.9% NaCl)800 µL (80%)Isotonic Vehicle

Analytical Method Protocol

A validated, stability-indicating analytical method is required to quantify this compound in the formulation and stability samples.

Protocol: LC-MS/MS Quantification
  • Sample Preparation: Dilute the formulation samples with a suitable organic solvent (e.g., acetonitrile) to a concentration within the calibration curve range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Select a precursor ion and at least two product ions for quantification and confirmation.

  • Calibration: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL using analytical standards. The curve should have a correlation coefficient (r²) > 0.99.

Stability Testing Protocol

Stability studies ensure that the formulation maintains its critical quality attributes over its intended shelf-life and storage conditions. For preclinical use, a short-term accelerated study is often sufficient.

Protocol: 7-Day Accelerated Stability Study
  • Storage Conditions: Store aliquots of the oral suspension and IV formulation at the following conditions:

    • Refrigerated: 2-8 °C

    • Room Temperature: 25 °C / 60% RH

    • Accelerated: 40 °C / 75% RH

  • Time Points: Test samples at Day 0, Day 3, and Day 7.

  • Testing Parameters:

    • Appearance: Visual inspection for color change, precipitation (IV), or phase separation (oral).

    • pH: Measure the pH of the formulation.

    • Assay: Quantify the concentration of this compound using the LC-MS/MS method.

    • Purity/Degradants: Monitor for the appearance of degradation products in the chromatogram.

Data Presentation: Stability Study Results (Hypothetical)

Formulation: Oral Suspension (10 mg/mL) Storage Condition: 40 °C / 75% RH

Test ParameterDay 0Day 3Day 7Acceptance Criteria
AppearanceHomogeneous white suspensionHomogeneous white suspensionSlight settling, re-disperses easilyNo phase separation or caking
pH6.86.76.76.0 - 7.5
Assay (% of Initial)100%99.2%98.5%95.0% - 105.0%
Total Degradants< 0.1%0.2%0.4%NMT 1.0%

Biological Context: Potential Signaling Pathway

Natural products from Cuscuta have shown antiproliferative activity in colorectal cancer cells. A plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that drive cancer cell growth and survival, such as the NF-κB pathway, which is often constitutively active in cancer.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa Inflammatory Signal (e.g., TNF-α) TNFR TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB_p50 NF-κB (p50/p65) NFkB_p50->IkB Bound to NFkB_nuc NF-κB (p50/p65) IkB_P->NFkB_p50 Releases CP1 Cuscuta propenamide 1 CP1->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory & Proliferation Genes (COX-2, Cyclin D1) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

High-Throughput Screening of Cuscuta propenamide 1 Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuscuta propenamide 1, a naturally occurring polyamine conjugate found in plants of the Cuscuta genus, and its synthetic analogs have emerged as promising scaffolds in drug discovery. These compounds, structurally related to bioactive molecules like Kukoamine A, have demonstrated significant potential as anti-inflammatory and neuroprotective agents. Their mechanism of action is often attributed to the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound analogs to identify lead compounds for further development.

Data Presentation

The following tables summarize quantitative data for representative propenamide analogs, using Kukoamine A as a proxy for this compound due to its structural similarity and available data. This data is intended to serve as a benchmark for screening campaigns.

Table 1: In Vitro Anti-Inflammatory Activity of Representative Propenamide Analogs

Compound IDTarget/AssayCell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog A-1 (Kukoamine A)LOX InhibitionN/A9.5Indomethacin-
Analog A-2NF-κB InhibitionHEK293T17.0NSC 676914-
Analog A-3NO ProductionRAW 264.73.1L-NAME-
Analog A-4TNF-α ReleaseRBL-2H3-CSB-09140.098
Analog A-5IL-6 ReleaseJ774A.10.61Dexamethasone-

Table 2: In Vitro Neuroprotective Activity of Representative Propenamide Analogs

Compound IDAssayCell Line/ModelEC50 (µM)Endpoint Measured
Analog N-1 (Kukoamine A)Oxidative StressSH-SY5Y-Attenuation of H2O2-induced apoptosis
Analog N-2Oxygen-Glucose DeprivationPrimary Neurons-Reduction in cell death
Analog N-3NMDA-induced ExcitotoxicitySH-SY5Y-Inhibition of intracellular Ca2+ overload

Experimental Protocols

Synthesis of this compound Analogs

This protocol describes a general method for the parallel synthesis of a library of this compound analogs, which are N,N'-bis(cinnamoyl) spermine derivatives. The synthesis involves the acylation of spermine with various substituted cinnamic acids.

Materials:

  • Spermine

  • A library of substituted cinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Activation of Cinnamic Acids: To a solution of a substituted cinnamic acid (2.2 equivalents) and NHS (2.2 equivalents) in anhydrous DMF, add DCC (2.2 equivalents) at 0°C. Stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate containing the activated NHS-ester directly in the next step.

  • Acylation of Spermine: To a solution of spermine (1 equivalent) and TEA (3 equivalents) in anhydrous DMF, add the solution of the activated cinnamic acid-NHS ester dropwise at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the desired this compound analog.

  • Characterize the final product by NMR and mass spectrometry.

High-Throughput Screening (HTS) for Anti-Inflammatory Activity: NF-κB Reporter Assay

This protocol outlines a cell-based HTS assay to identify analogs that inhibit the NF-κB signaling pathway using a luciferase reporter gene.[1][2][3]

Materials:

  • HEK293T cells stably transfected with an NF-κB-responsive luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound analog library dissolved in DMSO

  • 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in 384-well plates at a density of 10,000 cells/well in 40 µL of media and incubate for 24 hours.

  • Compound Addition: Using a liquid handler, add 100 nL of each analog from the library to the assay plates (final concentration, e.g., 10 µM). Include positive controls (known NF-κB inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α solution (final concentration, e.g., 20 ng/mL) to all wells except the unstimulated control wells.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Luminescence Reading: Add 25 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage inhibition for each analog relative to the positive and negative controls.

High-Throughput Screening for Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay

This protocol describes an in vitro model of ischemia to screen for analogs with neuroprotective effects.[4]

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons

  • DMEM (glucose-free)

  • Deoxygenated glucose-free DMEM (bubbled with 95% N2 / 5% CO2)

  • This compound analog library dissolved in DMSO

  • 96-well cell culture plates

  • Hypoxia chamber

  • Cell viability assay reagent (e.g., CellTiter-Glo® or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to differentiate (if necessary) and adhere overnight.

  • Compound Pre-treatment: Treat the cells with the analog library (e.g., at 10 µM final concentration) for 1-2 hours.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with deoxygenated glucose-free DMEM.

    • Place the plates in a hypoxia chamber (95% N2, 5% CO2) for 4-6 hours at 37°C.

  • Reoxygenation:

    • Remove the plates from the hypoxia chamber.

    • Replace the medium with normal glucose-containing culture medium with the compounds.

    • Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of neuroprotection for each analog by comparing the viability of treated cells to untreated OGD-exposed cells and normoxic control cells.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_analysis Analysis Compound_Library This compound Analog Library Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Compound Dispensing Assay_Plates Assay-Ready Plates (e.g., 384-well) Assay_Plates->Primary_Screen Hit_Identification Hit Identification (% Inhibition/Activity) Primary_Screen->Hit_Identification Data Acquisition Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary/Orthogonal Assay (e.g., Cytotoxicity) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

High-Throughput Screening Workflow

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition IkB_P P-IκBα IkB->IkB_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Propenamide_Analogs This compound Analogs Propenamide_Analogs->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression transcription

NF-κB Signaling Pathway Inhibition

References

Application Notes and Protocols for the In Vitro Evaluation of Cuscuta propenamide 1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products are a significant source of novel therapeutic agents, particularly in oncology. The genus Cuscuta (Dodder) has been utilized in traditional medicine and is known to possess a variety of bioactive phytochemicals with potential antiproliferative and cytotoxic activities.[1][2] This document provides a comprehensive set of protocols for the initial in vitro screening and mechanistic evaluation of a novel, hypothetical compound, "Cuscuta propenamide 1," derived from this genus.

These protocols are designed to guide researchers in assessing the anticancer potential of this compound by determining its cytotoxicity, its ability to induce programmed cell death (apoptosis), its effects on cell cycle progression, and its impact on key cancer-related signaling pathways.

In Vitro Assessment of Anticancer Activity

A systematic, tiered approach is recommended for the in vitro evaluation of novel compounds.[3] This begins with broad screening for cytotoxic effects and progresses to more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's ability to inhibit cancer cell growth and viability. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability. From this assay, the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit cell growth by 50%, can be determined.[3]

Apoptosis Detection

A key characteristic of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells.

Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of cells stained with propidium iodide (PI) is a standard technique for evaluating cell cycle distribution. PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Investigation of Molecular Mechanisms

To understand how this compound exerts its effects, it is crucial to investigate its impact on intracellular signaling pathways that are commonly dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin signaling pathways are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers. Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within these pathways.

Experimental Protocols

Protocol for MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells in a 96-well format.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (DMSO) and untreated cells as controls. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol for Cell Cycle Analysis with Propidium Iodide

This protocol details the preparation of cells for cell cycle analysis by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest at least 1 x 10^6 cells.

  • Cell Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. Add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

  • Incubation: Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 450 µL of PI staining solution and add 50 µL of RNase A solution to ensure only DNA is stained.

  • Incubation: Incubate at room temperature for 10-30 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. Record at least 10,000 events and analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol for Western Blot Analysis

This protocol is for examining the effect of this compound on the expression of key signaling proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)
A549 (Lung)
HeLa (Cervical)
Positive Control

Table 2: Apoptotic Effect of this compound on [Cell Line] after 48h Treatment.

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
C. propenamide 1[IC50]
C. propenamide 1[2x IC50]
Positive Control

Table 3: Cell Cycle Distribution in [Cell Line] Treated with this compound for 48h.

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
C. propenamide 1[IC50]
C. propenamide 1[2x IC50]
Positive Control

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Conclusion cell_culture Cancer Cell Culture (e.g., MCF-7, A549) treatment Treat with This compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (48h, 72h) treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 conc. cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 conc. western_blot Western Blot (Signaling Pathways) ic50->western_blot Use IC50 conc. analysis Analyze Data (Tables & Graphs) apoptosis->analysis cell_cycle->analysis western_blot->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

Hypothetical Inhibition of the MAPK/ERK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival TF->Response Compound Cuscuta propenamide 1 Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Hypothetical Inhibition of the Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc DestructionComplex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled Frizzled/ LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation Nucleus Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc) TCF_LEF->Gene_Expression beta_catenin_nuc->TCF_LEF Compound Cuscuta propenamide 1 Compound->beta_catenin_on Promotes Degradation

Caption: Hypothetical disruption of Wnt/β-catenin signaling by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cuscuta Propenamide 1 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Propenamide 1 (3-hydroxy-N-phenethylpropanamide) from Cuscuta species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this novel compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of Propenamide 1.

Issue ID Question Potential Causes Recommended Solutions
P1-EXT-01 Low or No Yield of Propenamide 1 1. Incorrect Cuscuta Species or Plant Part: The concentration of Propenamide 1 can vary significantly between different Cuscuta species and plant parts. 2. Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for Propenamide 1. 3. Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, sonication, reflux) may not be effective. 4. Degradation of the Compound: Propenamide 1 may be sensitive to heat, light, or pH changes during extraction.1. Verify Plant Material: Ensure you are using authenticated Cuscuta chinensis whole plant material for the highest likelihood of isolating Propenamide 1. 2. Solvent Optimization: Start with a mid-polarity solvent like ethyl acetate, which has been shown to be effective for extracting amide compounds from Cuscuta. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to isolate the compound in a specific fraction. 3. Methodological Adjustment: If using maceration, increase the extraction time and agitation. For heat-assisted methods like Soxhlet or reflux, monitor the temperature to avoid degradation. Ultrasound-assisted extraction can be a good alternative to improve efficiency at lower temperatures. 4. Control Extraction Conditions: Perform extraction under dim light and consider using a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal. Buffer the extraction solvent if pH instability is suspected.
P1-EXT-02 Presence of Impurities in the Final Extract 1. Co-extraction of Other Compounds: The solvent system is extracting other compounds with similar solubility to Propenamide 1. 2. Incomplete Fractionation: The separation of different solvent fractions during liquid-liquid extraction was not clean. 3. Column Chromatography Issues: The stationary phase or mobile phase in your chromatography step is not providing adequate separation.1. Pre-extraction Defatting: For non-polar impurities, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and chlorophyll. 2. Refine Liquid-Liquid Extraction: Ensure complete phase separation and avoid disturbing the interface when collecting fractions. Washing the organic phase with brine can help break emulsions and remove water-soluble impurities. 3. Optimize Chromatography: For silica gel column chromatography, use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. Use Thin Layer Chromatography (TLC) to identify the optimal solvent system for separation before running the column. For more complex mixtures, consider preparative High-Performance Liquid Chromatography (HPLC).
P1-EXT-03 Formation of an Emulsion During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to emulsion formation.1. Salting Out: Add a saturated sodium chloride (brine) solution to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation. 3. Filtration: In some cases, passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.
P1-EXT-04 Difficulty Identifying Propenamide 1 in the Extract 1. Lack of a Reference Standard: Without a pure standard of Propenamide 1, it is difficult to confirm its presence. 2. Low Concentration in the Extract: The concentration of Propenamide 1 may be below the detection limit of your analytical method. 3. Inappropriate Analytical Technique: The chosen analytical method (e.g., UV-Vis) may not be specific enough to identify Propenamide 1 in a complex mixture.1. Utilize High-Resolution Mass Spectrometry: Techniques like UPLC-QE-Orbitrap-MS can help in the tentative identification of compounds based on their accurate mass and fragmentation patterns, even without a standard. 2. Concentrate the Target Fraction: Use chromatographic techniques to enrich the fraction containing Propenamide 1 before analysis. 3. Employ Advanced Analytical Methods: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for positive identification and structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the reported source of Propenamide 1?

A1: Propenamide 1, identified as 3-hydroxy-N-phenethylpropanamide, has been isolated from the whole plant of Cuscuta chinensis Lam.[1]

Q2: Which solvent system is best for extracting Propenamide 1?

A2: While a specific, optimized protocol for Propenamide 1 is not widely published, initial isolation was achieved from dichloromethane and ethyl acetate extracts of Cuscuta chinensis.[1] Therefore, starting with these solvents of intermediate polarity is recommended. For optimization, a systematic approach using solvents of varying polarities, from non-polar (e.g., hexane) to polar (e.g., methanol), is advisable to determine the most effective solvent or solvent combination.

Q3: What are the key parameters to consider for optimizing the extraction yield?

A3: To maximize the yield of Propenamide 1, consider optimizing the following parameters:

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may require more solvent and longer evaporation times.

  • Extraction Time: Insufficient time will lead to incomplete extraction, while excessively long times can risk compound degradation.

  • Temperature: Higher temperatures can increase extraction efficiency but may degrade heat-sensitive compounds like Propenamide 1.

  • Particle Size of Plant Material: Grinding the dried plant material to a fine powder increases the surface area for extraction.

Q4: How can I monitor the success of my extraction and purification steps?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of Propenamide 1 in different fractions during extraction and column chromatography. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocols

General Extraction and Fractionation Protocol

This protocol is a representative method based on the initial isolation of amides and other compounds from Cuscuta chinensis.

  • Preparation of Plant Material:

    • Air-dry the whole plant material of Cuscuta chinensis in the shade.

    • Grind the dried material into a coarse powder.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

  • Liquid-Liquid Fractionation:

    • Suspend the crude ethanol extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • First, partition with hexane to remove non-polar compounds.

      • Next, partition the aqueous layer with ethyl acetate. Propenamide 1 is expected to be in this fraction.

      • Finally, partition the remaining aqueous layer with n-butanol.

    • Concentrate each fraction separately using a rotary evaporator.

Illustrative Optimization of Extraction Parameters

The following table presents a hypothetical optimization of extraction conditions for Propenamide 1 based on general principles for natural product extraction. The yield data is illustrative and should be determined experimentally.

Parameter Condition 1 Condition 2 Condition 3 Illustrative Yield of Propenamide 1 (%)
Solvent Ethyl AcetateEthanol (95%)MethanolDetermine Experimentally
Extraction Method Maceration (72h)Sonication (3x 30min)Reflux (2h, 40°C)Determine Experimentally
Solvent:Solid Ratio 10:1 mL/g20:1 mL/g30:1 mL/gDetermine Experimentally
Temperature 25°C40°C60°CDetermine Experimentally

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis start Cuscuta chinensis (Whole Plant) grind Grinding start->grind extract Ethanol Extraction grind->extract concentrate Concentration extract->concentrate partition Liquid-Liquid Partitioning concentrate->partition hexane Hexane Fraction partition->hexane ethyl_acetate Ethyl Acetate Fraction (Contains Propenamide 1) partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol aqueous Aqueous Residue partition->aqueous chromatography Column Chromatography ethyl_acetate->chromatography hplc Preparative HPLC chromatography->hplc analysis Structural Elucidation (MS, NMR) hplc->analysis

Caption: Experimental workflow for the extraction and isolation of Propenamide 1.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Propenamide 1 cause1 Incorrect Plant Material start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Inefficient Method start->cause3 cause4 Compound Degradation start->cause4 sol1 Verify Species & Part cause1->sol1 sol2 Solvent Optimization cause2->sol2 sol3 Method Adjustment (Time, Temp) cause3->sol3 sol4 Control pH, Light, Temp cause4->sol4

Caption: Troubleshooting logic for low yield of Propenamide 1.

References

Technical Support Center: Synthesis of Propenamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "Cuscuta propenamide 1" is not publicly available. This technical support center provides guidance on the synthesis of a representative propenamide, hereafter referred to as "Propenamide X," based on established principles of amide bond formation. The challenges and solutions presented are common to the synthesis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing propenamides?

A1: Propenamides are typically synthesized through the coupling of a substituted acrylic acid (or its activated form) with an appropriate amine. Common methods include the use of coupling reagents to facilitate amide bond formation, or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.[1]

Q2: How do I choose the right coupling reagent for my propenamide synthesis?

A2: The choice of coupling reagent is critical and depends on factors such as the steric hindrance of your substrates, the presence of other functional groups, and the desired reaction conditions.[2] For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU may be necessary.[3] For simpler systems, carbodiimides like EDC are often effective and generate water-soluble byproducts that are easily removed.[2]

Q3: What are the primary causes of low yield in propenamide synthesis?

A3: Low yields can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup and purification.[4] Inefficient activation of the carboxylic acid, decomposition of reagents, or the presence of moisture can all contribute to a lower than expected yield.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproduct formation often involves careful control of reaction conditions. Running the reaction at a lower temperature (e.g., starting at 0°C) can help control exothermic reactions. Ensuring the use of high-purity starting materials and anhydrous solvents is also crucial to prevent side reactions like hydrolysis of the activated acid.

Q5: What are the best practices for purifying propenamide compounds?

A5: Purification strategies depend on the properties of the specific propenamide. Recrystallization is a common and effective method for solid compounds. For more complex mixtures or non-crystalline products, column chromatography is often employed. The choice of solvent system for chromatography is critical and may require some optimization.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution(s)
Inefficient Amide Coupling - Ensure you are using an appropriate and active coupling reagent. For challenging couplings, consider using a more powerful reagent like HATU. - Optimize the stoichiometry of your reagents. An excess of the coupling reagent and/or the amine may be necessary. - Control the reaction temperature; some coupling reactions benefit from being started at 0°C and slowly warmed to room temperature.
Poor Quality of Starting Materials - Use high-purity starting materials. Impurities in the carboxylic acid or amine can inhibit the reaction. - Ensure your acyl chloride, if used, is fresh and has not been hydrolyzed by moisture.
Presence of Moisture - Use anhydrous solvents and dry all glassware thoroughly before use. - Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup - Check the aqueous layer after extraction, as some polar propenamides may have partial water solubility. - If your product is volatile, check the solvent in the rotovap trap.
Issue 2: Multiple Spots on TLC / Formation of Byproducts
Possible Cause Recommended Solution(s)
Side Reactions - Hydrolysis of Activated Acid: Ensure anhydrous conditions. - Polymerization: For acrylic acid derivatives, polymerization can be an issue. Consider using a polymerization inhibitor if necessary.
Reaction with Other Functional Groups - If your starting materials have other reactive functional groups (e.g., hydroxyl groups), they may compete in the reaction. Consider using protecting groups if necessary.
Racemization - For chiral starting materials, racemization can be a concern, especially with certain coupling reagents and conditions. The use of additives like HOBt or employing milder conditions can help to suppress racemization.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassTypical SolventCommon AdditiveByproduct CharacteristicsKey Advantage
EDC·HCl CarbodiimideDCM, DMFHOBt, OxymaWater-soluble ureaEasy byproduct removal through aqueous wash.
DCC CarbodiimideDCM, THFHOBt, OxymaInsoluble DCU precipitateInexpensive and effective for solution-phase synthesis.
HATU Onium SaltDMF, NMP(Internal HOAt)Water-solubleVery fast, high efficiency, and low rates of racemization.

Experimental Protocols

General Protocol for the Synthesis of "Propenamide X" via EDC Coupling
  • Preparation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted acrylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Cool the mixture to 0°C in an ice bath.

  • Activation:

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the cooled solution.

    • Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent.

    • Slowly add the amine solution to the reaction mixture at 0°C.

    • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with the solvent used for the reaction.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetone) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product prep 1. Combine Acrylic Acid, HOBt, and Solvent at 0°C act 2. Add EDC·HCl Stir for 30 min at 0°C prep->act react 3. Add Amine Solution Warm to RT, Stir 12-24h act->react workup 4. Aqueous Wash (Acid, Base, Brine) react->workup dry 5. Dry and Concentrate workup->dry purify 6. Recrystallization or Column Chromatography dry->purify product Pure Propenamide X purify->product troubleshooting_low_yield start Low Yield of Propenamide X check_reagents Are starting materials pure and anhydrous? start->check_reagents check_coupling Is the coupling reagent appropriate and active? check_reagents->check_coupling Yes purify_reagents Purify starting materials and dry solvents. check_reagents->purify_reagents No check_workup Was product lost during workup? check_coupling->check_workup Yes change_coupling Consider a stronger coupling reagent (e.g., HATU). check_coupling->change_coupling No analyze_layers Check aqueous layers and rotovap trap for product. check_workup->analyze_layers Possibly optimize_conditions Optimize stoichiometry and temperature. change_coupling->optimize_conditions

References

Technical Support Center: Optimizing Cuscuta propenamide 1 Stability for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of Cuscuta propenamide 1. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Propenamides are polar compounds and are soluble in water and various organic solvents like ethanol, methanol, and acetone.[2] However, to minimize the risk of hydrolysis, minimizing contact with water during long-term storage is advisable.[1][3] For experiments requiring aqueous buffers, it is best to prepare fresh solutions from your stock immediately before use.[1]

Q2: How should I store stock solutions of this compound?

A2: To ensure the long-term stability of this compound stock solutions, they should be stored in tightly sealed vials at -20°C or -80°C. Protect solutions from light to prevent potential photodegradation.

Q3: What are the primary factors that can affect the stability of this compound during experiments?

A3: The stability of this compound can be influenced by several factors, including:

  • pH: The compound is most stable in neutral to slightly acidic conditions (pH 4-7). Extreme pH levels can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • Light: Exposure to UV light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to chemical degradation.

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize the compound.

Q4: Can I store this compound in an aqueous buffer for a short period?

A4: If short-term storage in an aqueous buffer is necessary, it is recommended to keep the solution at 2-8°C for no longer than 24 hours. However, for best results, preparing fresh solutions for each experiment is strongly advised.

Troubleshooting Guides

Issue 1: I am observing a decrease in the potency of my this compound over time in my cell-based assay.

  • Potential Cause 1: Hydrolysis in Aqueous Media. Propenamide compounds can be susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH.

    • Troubleshooting Step: Verify the pH of your culture medium or buffer. If possible, adjust the pH to be within the optimal range of 4-7.

    • Recommendation: Prepare fresh dilutions of this compound from a frozen, anhydrous stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

  • Potential Cause 2: Adsorption to Plasticware. The compound may be adsorbing to the surfaces of your experimental vessels (e.g., microplates, tubes).

    • Troubleshooting Step: Compare the compound's stability in different types of labware, such as polypropylene versus glass.

    • Recommendation: If adsorption is suspected, consider using low-adsorption plasticware or silanized glass vials.

Issue 2: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound.

  • Potential Cause 1: Degradation. The unexpected peaks are likely degradation products.

    • Troubleshooting Step: Perform a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).

    • Recommendation: Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and dissolved in an appropriate solvent.

  • Potential Cause 2: Contamination. The sample may be contaminated.

    • Troubleshooting Step: Analyze a fresh, unopened vial of this compound to see if the unexpected peaks are present.

    • Recommendation: If the new vial is clean, discard the old stock and prepare a fresh solution.

Data Presentation

Table 1: Stability of this compound in Different Solvents at 4°C

SolventConcentration (mg/mL)% Recovery after 7 days% Recovery after 30 days
DMSO1099.8%99.5%
Ethanol1099.6%98.9%
PBS (pH 7.4)195.2%88.1%
Water196.5%90.3%

Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C after 24 hours

pH% Remaining Compound
3.098.7%
5.099.2%
7.494.5%
9.085.1%

Table 3: Effect of Temperature on the Stability of this compound in DMSO after 48 hours

Temperature% Remaining Compound
-20°C99.9%
4°C99.7%
25°C (Room Temp)98.2%
37°C96.5%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_solid Solid Cuscuta propenamide 1 prep_dissolve Dissolve in Anhydrous DMSO prep_solid->prep_dissolve prep_stock 10 mg/mL Stock Solution prep_dissolve->prep_stock prep_aliquot Aliquot & Store at -80°C prep_stock->prep_aliquot exp_thaw Thaw Aliquot prep_aliquot->exp_thaw exp_dilute Prepare Fresh Working Solution exp_thaw->exp_dilute exp_treat Treat Cells/System exp_dilute->exp_treat exp_analyze Analyze Results exp_treat->exp_analyze signaling_pathway cluster_cell Cell Membrane receptor Receptor kinase_a Kinase A receptor->kinase_a cp1 This compound cp1->receptor kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response nucleus->response Gene Expression logical_relationship stability Compound Stability results Reliable Experimental Results stability->results factors Factors Affecting Stability factors->stability storage Proper Storage storage->stability handling Correct Handling handling->stability

References

overcoming solubility issues of Cuscuta propenamide 1 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cuscuta propenamide 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common in vitro challenges, with a primary focus on solubility issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Question: My this compound precipitates out of solution when I add my DMSO stock to the aqueous cell culture medium. How can I prevent this?

Answer:

This is a common issue for poorly water-soluble compounds like this compound. The precipitation occurs because the compound is soluble in the organic solvent (DMSO) but not in the aqueous medium once the solvent is heavily diluted.

Possible Causes:

  • Low Aqueous Solubility: The primary cause is the inherent low solubility of the compound in water-based media.

  • Stock Concentration Too Low: Using a less concentrated stock solution requires adding a larger volume to your media, which increases the likelihood of the compound crashing out.

  • Final DMSO Concentration Too Low: While it's crucial to keep DMSO levels down, a very abrupt dilution from 100% DMSO to <0.1% can cause immediate precipitation.

  • Incorrect Dilution Method: Adding the aqueous medium to the DMSO stock, rather than the other way around, can exacerbate the problem.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows you to add a very small volume to your culture medium to reach the desired final concentration, minimizing the disturbance to the aqueous environment.[1][2][3]

  • Refine Dilution Technique:

    • Always add the small volume of your DMSO stock directly into the larger volume of pre-warmed cell culture medium while vortexing or swirling gently.[2] This ensures rapid dispersal.

    • Avoid adding the stock solution directly onto the cells in the well. Instead, prepare the final working solution in a separate tube and then add it to your cell plate.[4]

  • Perform a Serial Dilution in DMSO: If you are testing a range of concentrations, perform the serial dilutions in 100% DMSO first. Then, add the same small volume from each DMSO stock to your culture medium to ensure the final DMSO concentration is consistent across all treatments.

  • Consider Co-solvents: For particularly challenging compounds, using a mixture of solvents to prepare the stock might improve stability upon dilution. However, this requires extensive validation to ensure the co-solvent is not affecting the experimental results.

A recommended workflow for preparing working solutions is visualized below.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution (in DMSO) cluster_2 Step 3: Final Working Solution cluster_3 Step 4: Cell Treatment stock Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) dilute1 Create Serial Dilutions in 100% DMSO stock->dilute1 dilute2 e.g., 10 mM, 5 mM, 1 mM stocks add_stock Add small volume (e.g., 1 µL) of DMSO stock to medium while vortexing dilute2->add_stock warm_media Pre-warm Cell Culture Medium to 37°C warm_media->add_stock final_solution Final Working Solution (e.g., 10 µM compound, ≤0.1% DMSO) add_stock->final_solution treat_cells Add Working Solution to Cell Culture Plate final_solution->treat_cells

Caption: Experimental workflow for preparing this compound solutions.

Question: I'm observing high variability between my experimental replicates. What could be the cause?

Answer:

High variability often points to issues with compound solubility and inconsistent dosing.

Possible Causes:

  • Incomplete Dissolution: If the compound is not fully dissolved in the stock solution, you will pipette a non-homogenous suspension, leading to different effective concentrations in each well.

  • Precipitation Over Time: The compound may be precipitating out of the culture medium during the incubation period, reducing its bioavailable concentration in an inconsistent manner.

  • Inconsistent Final Solvent Concentration: If the volume of DMSO added to each well is not precisely the same, the solvent itself could be contributing to variability, as DMSO can have biological effects.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere. If your stock solution has absorbed water, it can lower the solubility of the compound and alter its effective concentration.

Solutions:

  • Ensure Complete Dissolution: After preparing your DMSO stock, visually inspect it for any particulate matter. If necessary, use gentle warming (to 37°C) or brief sonication to ensure the compound is fully dissolved.

  • Check for Precipitation Microscopically: Before quantifying your experimental endpoint, inspect the wells under a microscope to check for compound precipitation. If crystals are visible, the concentration is likely too high for the chosen solvent conditions.

  • Maintain Consistent DMSO Concentration: Use a calibrated pipette to add your stock solution to the medium. As mentioned previously, performing serial dilutions in DMSO first helps maintain a consistent final solvent concentration across all tested doses.

  • Proper DMSO Handling: Use high-quality, anhydrous DMSO. Aliquot your stock solution into smaller, single-use vials to minimize repeated opening and exposure to air, which reduces water absorption.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

Based on the chemical properties of related compounds (propenamides, flavonoids, lignans), Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating stock solutions. It is effective at dissolving a wide range of hydrophobic compounds. For compounds that are particularly difficult to dissolve, other organic solvents like ethanol may be considered, but DMSO is generally preferred for cell-based assays due to its miscibility with water.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5% , with ≤0.1% being ideal for sensitive assays . Most cell lines can tolerate up to 0.5% DMSO for 24-48 hours without significant cytotoxicity. However, DMSO is not inert and can affect cell viability, differentiation, and gene expression. It is critical to perform a vehicle control experiment where cells are treated with the same final concentration of DMSO used in your experimental groups. A DMSO toxicity curve for your specific cell line is highly recommended.

Q3: Are there alternative methods to enhance the solubility of this compound in aqueous media?

Yes, if DMSO is not suitable for your experimental system or if solubility issues persist, you can explore the following advanced formulation strategies:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the culture medium at low concentrations (e.g., 0.01-0.1%) to help maintain the compound in solution by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the buffer or medium (within a range compatible with your cells) might enhance its solubility.

Each of these methods requires careful validation to ensure the solubilizing agent does not interfere with the assay or cell health.

Data Presentation

The following tables provide reference data for handling this compound.

Table 1: Approximate Solubility of this compound in Common Solvents

Solvent Temperature (°C) Approximate Solubility (mg/mL) Notes
Water 25 < 0.01 Practically insoluble
PBS (pH 7.4) 25 < 0.01 Practically insoluble
Ethanol 25 ~5 Moderately soluble
DMSO 25 > 50 Highly soluble

| DMSO:PBS (1:1) | 25 | ~0.5 | Limited solubility |

Note: Data are generated for illustrative purposes based on typical characteristics of poorly soluble natural products.

Table 2: Example Effect of Final DMSO Concentration on PC12 Cell Viability (48h Incubation)

Final DMSO Conc. (v/v) Mean Cell Viability (%) Standard Deviation
0% (No DMSO) 100 4.5
0.1% 98.2 5.1
0.25% 95.5 4.8
0.5% 89.1 6.2
1.0% 71.4 7.5

| 2.0% | 45.3 | 8.1 |

Note: This data is illustrative. Researchers must determine the specific tolerance of their cell line.

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for Cell-Based Assays

1. Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile, single-use microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

2. Procedure:

  • Step 1: Prepare a High-Concentration Stock Solution (e.g., 20 mM)

    • On a calibrated balance, weigh out the required amount of this compound powder.

    • In a sterile vial, add the appropriate volume of 100% DMSO to achieve a 20 mM concentration.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain. If needed, sonicate in a water bath for 5 minutes.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

  • Step 2: Prepare Intermediate Dilutions (if necessary)

    • For creating a dose-response curve, perform serial dilutions of the 20 mM stock solution using 100% DMSO. For example, to get a 2 mM stock, mix 1 part of the 20 mM stock with 9 parts of 100% DMSO. This ensures the solvent composition remains constant.

  • Step 3: Prepare the Final Working Solution

    • Calculate the volume of DMSO stock needed to achieve your final desired concentration in the cell culture medium, ensuring the final DMSO concentration remains at or below 0.5% (ideally ≤0.1%).

      • Example: To make 1 mL of a 10 µM working solution from a 20 mM stock (a 1:2000 dilution):

        • Final DMSO concentration will be 1/2000 = 0.05%.

        • You will add 0.5 µL of 20 mM stock to 999.5 µL of medium.

    • In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated small volume of the DMSO stock solution directly into the medium. Do not let the pipette tip touch the sides of the tube where the stock could remain concentrated.

    • Use this final working solution immediately to treat your cells.

  • Step 4: Prepare the Vehicle Control

    • Prepare a vehicle control solution by adding the same volume of 100% DMSO to the same volume of cell culture medium used for your highest concentration test group. This is essential for accurately assessing the effect of the compound versus the solvent.

Signaling Pathway Diagrams

Cuscuta species and their constituents are known to modulate various cellular signaling pathways. The diagrams below illustrate key pathways potentially affected by this compound, based on known activities of related compounds (e.g., antioxidant, anti-inflammatory, neuroprotective effects).

G cluster_0 Nrf2-Mediated Antioxidant Response cp1 This compound keap1 Keap1 cp1->keap1 Inhibits ros Oxidative Stress (ROS) ros->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Inhibits (Promotes Degradation) nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (HO-1, NQO1, GST) are->genes Activates

Caption: Nrf2-mediated antioxidant signaling pathway.

G cluster_1 NF-κB Inflammatory Pathway cp1 This compound ikk IKK Complex cp1->ikk Inhibits stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates (Leads to Degradation) nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation genes Transcription of Pro-inflammatory Genes (IL-6, COX-2, iNOS) nucleus->genes Activates

Caption: NF-κB-mediated inflammatory signaling pathway.

G cluster_2 PI3K/Akt Neuroprotective Pathway cp1 This compound receptor Growth Factor Receptor cp1->receptor Activates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates (Phosphorylates) gsk3b GSK-3β akt->gsk3b Inhibits (Phosphorylates) survival Cell Survival & Proliferation akt->survival Promotes apoptosis Apoptosis gsk3b->apoptosis Promotes

Caption: PI3K/Akt/GSK-3β neuroprotective signaling pathway.

References

Cuscuta propenamide 1 assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cuscuta propenamide 1. The information is tailored to address common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product isolated from the parasitic plant Cuscuta reflexa and other plant species such as Fissistigma oldhamii.[1][2] Chemically, it is an enamide, specifically (E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide, and is also known as N-caffeoyl O-methyltyramine.[1][3] It belongs to the class of phenylpropanoids, which are a diverse family of organic compounds synthesized by plants.[4]

Q2: What is the primary biological activity of this compound?

The primary reported biological activity of this compound is the inhibition of the enzyme alpha-glucosidase. This enzyme is involved in the breakdown of carbohydrates into glucose in the intestine. By inhibiting this enzyme, this compound can potentially modulate post-meal blood glucose levels. It has also been investigated for its potential role in managing obesity and for its anti-platelet aggregation activity.

Q3: What are the key structural features of this compound that might influence its behavior in assays?

This compound possesses several functional groups that can influence its behavior in biochemical assays:

  • A catechol group (3,4-dihydroxyphenyl): Catechols are known to be redox-active and can be prone to oxidation, which may lead to the generation of reactive species or colored products that interfere with assays. They can also chelate metal ions.

  • A propenamide (acrylamide) moiety: This group can potentially participate in Michael addition reactions, leading to covalent modification of proteins, although this is not its primary mode of action for alpha-glucosidase inhibition.

  • Phenolic hydroxyl groups: These groups can engage in hydrogen bonding and may contribute to non-specific interactions with proteins.

  • An aromatic system: The conjugated system in the molecule can lead to intrinsic fluorescence or absorbance, which can interfere with optical-based assays.

Assay Interference and Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues when testing this compound in biological assays, particularly alpha-glucosidase inhibition assays.

Q4: My dose-response curve for this compound is not sigmoidal and has poor reproducibility. What could be the cause?

Poorly defined and irreproducible dose-response curves can arise from several factors related to the compound's properties and the assay conditions.

  • Compound Aggregation: At higher concentrations, organic molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes. This is a common artifact in high-throughput screening.

    • Troubleshooting:

      • Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregate formation.

      • Test the compound in the presence of unrelated proteins (e.g., bovine serum albumin) to see if the inhibitory effect is attenuated.

      • Visually inspect the wells for precipitation at high compound concentrations.

  • Compound Instability: The catechol moiety of this compound can be susceptible to oxidation, especially in buffers with a neutral or alkaline pH and in the presence of dissolved oxygen. This can lead to a loss of active compound over the course of the experiment.

    • Troubleshooting:

      • Prepare fresh stock solutions of the compound for each experiment.

      • Consider de-gassing the assay buffer or including an antioxidant like dithiothreitol (DTT) or ascorbic acid, ensuring these additives do not interfere with the assay.

      • Minimize the exposure of the compound to light and elevated temperatures.

Q5: I am observing a high background signal or a signal that changes over time in my fluorescence- or absorbance-based assay. What should I do?

This is a common issue with phenolic compounds like this compound.

  • Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for excitation and emission in the assay, leading to artificially high or low readings.

    • Troubleshooting:

      • Run a control experiment with the compound alone (without the enzyme or substrate) at all tested concentrations to measure its intrinsic absorbance or fluorescence.

      • Subtract the background signal from the compound-only controls from the corresponding assay wells.

      • If the interference is severe, consider using an alternative assay with a different detection method (e.g., a coupled-enzyme assay that shifts the readout to a different wavelength).

  • Formation of Colored Products: Oxidation of the catechol group can produce colored byproducts that interfere with colorimetric assays.

    • Troubleshooting:

      • Monitor the color of the compound solution in the assay buffer over time.

      • As mentioned previously, adding antioxidants or working under anaerobic conditions might mitigate this issue.

Q6: The inhibitory activity of this compound seems to be non-specific. How can I confirm if the inhibition is genuine?

Distinguishing true inhibition from assay artifacts is crucial for validating your results.

  • Pan-Assay Interference Compounds (PAINS): Some compounds show activity across a wide range of assays due to non-specific mechanisms.

    • Troubleshooting:

      • Orthogonal Assays: Validate the activity of this compound using at least two different assay formats that measure its effect on the target through different mechanisms or detection methods. For alpha-glucosidase, this could involve using different substrates or a coupled-enzyme system.

      • Counter-Screening: Test the compound against an unrelated enzyme to check for specificity.

      • Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm a direct binding interaction between the compound and the target enzyme, although these methods can also be prone to artifacts from aggregators.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound against alpha-glucosidase.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundα-glucosidase103.6

Experimental Protocols

Protocol: In Vitro Alpha-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against yeast alpha-glucosidase.

  • Materials:

    • Yeast alpha-glucosidase (EC 3.2.1.20)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • This compound

    • Acarbose (positive control)

    • Potassium phosphate buffer (e.g., 100 mM, pH 6.8)

    • Dimethyl sulfoxide (DMSO) for dissolving the compound

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% and is consistent across all wells.

    • In a 96-well plate, add 50 µL of the alpha-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer).

    • Add 25 µL of the this compound dilutions (or acarbose for the positive control, or buffer with DMSO for the negative control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG substrate solution (e.g., 5 mM in phosphate buffer).

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Stock Solution (DMSO) plate_prep Plate Preparation: Add Enzyme & Compound compound->plate_prep enzyme α-Glucosidase Solution enzyme->plate_prep substrate pNPG Substrate Solution reaction_start Add Substrate (Initiate Reaction) substrate->reaction_start pre_incubation Pre-incubation (37°C, 10 min) plate_prep->pre_incubation pre_incubation->reaction_start incubation Incubation (37°C, 20 min) reaction_start->incubation reaction_stop Add Stop Solution incubation->reaction_stop readout Measure Absorbance (405 nm) reaction_stop->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for an in vitro alpha-glucosidase inhibition assay.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte carbs Complex Carbohydrates (e.g., Starch) glucosidase α-Glucosidase carbs->glucosidase Substrate glucose Glucose glucosidase->glucose Catalysis transporter Glucose Transporter (e.g., SGLT1) glucose->transporter Uptake bloodstream Bloodstream transporter->bloodstream Transport compound This compound compound->glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion by this compound.

References

Technical Support Center: Refining Purification Techniques for Propenamide Derivatives from Cuscuta

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of propenamide derivatives from Cuscuta species.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of propenamide compounds from Cuscuta.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction method or solvent.Employ ultrasonic-assisted extraction which can enhance extraction efficiency.[1] Consider using a 70% ethanol solution at an elevated temperature (e.g., 60°C) for extraction.[1]
Improper solvent partitioning.Ensure thorough mixing and adequate settling time during liquid-liquid partitioning with solvents like petroleum ether, ethyl acetate, and n-butanol to separate fractions based on polarity.[1]
Co-elution of Impurities during Column Chromatography Inappropriate stationary phase or mobile phase.For initial fractionation, silica gel column chromatography with a gradient of dichloromethane and methanol can be effective.[1] For further separation, consider using Sephadex LH-20 with methanol or RP-C18 silica gel with a methanol-water gradient.[1]
Overloading of the column.Reduce the amount of sample loaded onto the column to improve resolution.
Poor Resolution in Semi-preparative HPLC Suboptimal mobile phase composition.For C18 columns, experiment with different ratios of acetonitrile-water or methanol-water, and consider adding a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05%) to improve peak shape.
Incorrect column selection.Ensure the column chemistry (e.g., C18) is appropriate for the polarity of the target propenamide.
Degradation of Target Compound Instability in certain solvents or pH conditions.Minimize exposure to strong acids or bases. If TFA is used in HPLC, it should be removed by evaporation after collection.
Prolonged exposure to heat.Conduct extraction and purification steps at controlled temperatures. Use rotary evaporation under reduced pressure to remove solvents at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating propenamide derivatives from Cuscuta?

A1: A common workflow involves initial extraction from the dried plant material using a solvent like 70% ethanol with ultrasonication. This is followed by solvent partitioning to separate compounds based on polarity. Further purification is achieved through a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and reversed-phase column chromatography. The final purification step often involves semi-preparative HPLC to isolate pure compounds.

Q2: Which solvents are most effective for the initial extraction?

A2: A 70% ethanol solution has been shown to be effective for the ultrasonic-assisted extraction of compounds from Cuscuta reflexa. The choice of solvent may also depend on the specific propenamide derivative being targeted.

Q3: What types of column chromatography are recommended for purification?

A3: A multi-step column chromatography approach is often necessary. This can include:

  • Silica Gel Chromatography: Useful for initial fractionation using a mobile phase gradient such as dichloromethane-methanol.

  • Sephadex LH-20 Chromatography: Effective for separating compounds based on size and polarity, typically using methanol as the eluent.

  • Reversed-Phase (RP-C18) Chromatography: Ideal for separating compounds based on hydrophobicity, using a methanol-water gradient.

Q4: How can I identify the isolated propenamide compounds?

A4: Compound identification is typically achieved using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): Techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of volatile compounds in extracts.

Experimental Protocols

Ultrasonic-Assisted Extraction and Partitioning

This protocol describes the initial extraction and fractionation of compounds from Cuscuta.

  • Air-dry the whole plant material of Cuscuta reflexa and grind it into a powder.

  • Suspend the powdered plant material (e.g., 3.3 kg) in 70% ethanol.

  • Perform ultrasonic extraction for 30 minutes at 60°C.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

  • Suspend the crude extract in water and sequentially partition it with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • Collect and concentrate each of the solvent fractions for further purification.

Multi-Step Column Chromatography Purification

This protocol outlines a general approach for purifying propenamide derivatives from the ethyl acetate fraction.

  • Initial Silica Gel Chromatography:

    • Subject the ethyl acetate-soluble portion to column chromatography on a silica gel column.

    • Elute with a gradient of dichloromethane-methanol (e.g., starting from 50:1 to 0:1 v/v).

    • Collect the fractions and combine them based on their TLC profiles.

  • Sephadex LH-20 Chromatography:

    • Take a sub-fraction obtained from silica gel chromatography and apply it to a Sephadex LH-20 column.

    • Elute with methanol to further separate the compounds.

  • Reversed-Phase C18 Chromatography:

    • For fractions requiring further separation, use an RP-C18 silica gel column.

    • Elute with a gradient of methanol-water (e.g., from 10% to 100% methanol).

Semi-preparative HPLC for Final Purification

This protocol details the final purification step to obtain high-purity compounds.

  • Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

  • Inject the sample onto a semi-preparative HPLC system equipped with a C18 column (e.g., Agilent Zorbax SB-C18 or Welch Ultimate AQ-C18).

  • Elute with an isocratic or gradient mobile phase of acetonitrile-water or methanol-water, potentially containing 0.05% TFA.

  • Monitor the elution profile with a UV detector and collect the peaks corresponding to the target compounds.

  • Remove the solvent from the collected fractions under reduced pressure to yield the pure compound.

Visualizations

experimental_workflow start Dried & Powdered Cuscuta Plant Material extraction Ultrasonic Extraction (70% EtOH, 60°C) start->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography (DCM-MeOH gradient) partitioning->silica_gel EtOAc Fraction sephadex Sephadex LH-20 Chromatography (MeOH) silica_gel->sephadex rp_c18 RP-C18 Column Chromatography (MeOH-H2O gradient) sephadex->rp_c18 hplc Semi-preparative HPLC (C18, MeCN-H2O or MeOH-H2O) rp_c18->hplc pure_compound Pure Propenamide Compound hplc->pure_compound

Caption: Experimental workflow for the purification of propenamides from Cuscuta.

troubleshooting_logic problem_node problem_node cause_node cause_node solution_node solution_node low_yield Low Yield inefficient_extraction Inefficient Extraction low_yield->inefficient_extraction is caused by use_ultrasonication Use Ultrasonic Extraction inefficient_extraction->use_ultrasonication solved by optimize_solvent Optimize Solvent System inefficient_extraction->optimize_solvent solved by poor_separation Poor Separation wrong_column Inappropriate Column poor_separation->wrong_column is caused by suboptimal_mobile_phase Suboptimal Mobile Phase poor_separation->suboptimal_mobile_phase is caused by change_column Change Column Type (e.g., RP-C18, Sephadex) wrong_column->change_column solved by adjust_gradient Adjust Mobile Phase Gradient/Composition suboptimal_mobile_phase->adjust_gradient solved by

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Enhancing the Bioavailability of Cuscuta Propenamide 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of Cuscuta propenamide 1 bioavailability. Given that this compound belongs to the class of phenolic compounds, this guide leverages established strategies for improving the bioavailability of this group of natural products.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: We are observing very low aqueous solubility of our isolated this compound. How can we improve this for in vitro and in vivo studies?

Answer:

Low aqueous solubility is a common challenge for phenolic compounds and a primary reason for poor bioavailability.[1][2] Here are several strategies to address this issue:

  • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3] Techniques like micronization and nanosizing can be employed.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution.[3][4] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

  • Complexation: The use of cyclodextrins to form inclusion complexes can significantly enhance the solubility of hydrophobic drugs.

  • Lipid-Based Formulations: Formulating the compound in lipids, oils, or surfactants can improve its solubility and facilitate absorption through the lymphatic system. This includes self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs).

Question 2: Our in vitro dissolution studies for a nanoparticle formulation of this compound are showing inconsistent and slow release profiles. What could be the cause and how can we troubleshoot this?

Answer:

Inconsistent release from nanoparticle formulations can stem from several factors. Here's a systematic approach to troubleshooting:

  • Methodology Validation: Ensure your dissolution testing method is appropriate for nanoparticles. Standard USP apparatus may need modification. Dialysis-based methods are commonly used for nanoparticles to separate the released drug from the encapsulated form.

  • Membrane Selection (for dialysis methods): The molecular weight cut-off (MWCO) of the dialysis membrane is critical. It should be large enough to allow the free drug to pass through but small enough to retain the nanoparticles.

  • "Burst Release" vs. Sustained Release: A high initial "burst release" might indicate that a significant portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated. Conversely, a very slow release could be due to high polymer concentration or strong drug-polymer interactions.

  • Agitation and Temperature: Ensure consistent agitation and temperature control throughout the experiment, as these can significantly impact release kinetics.

  • Sink Conditions: Maintain sink conditions by ensuring the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility. This may require using a larger volume of release medium or adding surfactants.

Question 3: In our animal pharmacokinetic studies, the oral bioavailability of this compound remains low despite improved solubility. What other factors should we consider?

Answer:

Low oral bioavailability, even with adequate solubility, points towards other physiological barriers. Consider the following:

  • Poor Permeability: The compound may have low permeability across the intestinal epithelium. Strategies to overcome this include the use of permeation enhancers or formulation in lipid-based systems that can be absorbed via the lymphatic pathway.

  • First-Pass Metabolism: Phenolic compounds are often subject to extensive first-pass metabolism in the gut wall and liver. This can be investigated by comparing pharmacokinetic parameters after oral and intravenous administration. Co-administration with inhibitors of metabolic enzymes (like piperine) has been shown to enhance the bioavailability of some natural products.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen. This can be tested in vitro using Caco-2 cell monolayers.

  • Gastrointestinal Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to degradation by gut microbiota. Enteric coating of formulations can protect the drug from the stomach's acidic pH.

Frequently Asked Questions (FAQs)

What is this compound and why is its bioavailability a concern?

This compound is a natural product belonging to the propenamide class of compounds, likely isolated from a plant of the Cuscuta genus. Based on the characteristics of similar compounds, it is expected to be a phenolic compound. The bioavailability of phenolic compounds is often limited by their low aqueous solubility, poor stability in the gastrointestinal tract, and extensive first-pass metabolism.

What are the key steps in developing a new drug from a natural product like this compound?

The development of a new drug from a natural product is a multi-step process that includes:

  • Collection and Extraction: Sourcing the raw plant material and extracting the compounds of interest.

  • Isolation and Structural Elucidation: Purifying the specific compound and determining its chemical structure.

  • Bioactivity Screening: Testing the compound for its desired pharmacological effects.

  • Preclinical Studies: This includes in vitro and in vivo studies to assess efficacy, safety, and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Formulation Development: Creating a stable and effective dosage form to enhance bioavailability.

  • Clinical Trials: Evaluating the safety and efficacy in humans.

Are there any regulatory guidelines for the development of botanical drugs?

Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance for the development of botanical drug products. These guidelines address aspects such as the complexity of natural products, manufacturing, and quality control.

Data Presentation: Strategies to Enhance Bioavailability

The following table summarizes various formulation strategies and their impact on key bioavailability parameters.

Formulation StrategyKey Mechanism of ActionExpected Impact on SolubilityExpected Impact on PermeabilityExpected Impact on Stability
Micronization/Nanosizing Increases surface area for dissolution.HighModerateLow
Solid Dispersion Disperses the drug in a hydrophilic carrier in an amorphous state.HighModerateModerate
Cyclodextrin Complexation Forms an inclusion complex, with the hydrophobic drug inside the cyclodextrin cavity.HighLowModerate
Lipid-Based Formulations (e.g., SEDDS, Liposomes) Solubilizes the drug in a lipid matrix and can utilize lymphatic absorption.HighHighHigh
Polymeric Nanoparticles Encapsulates the drug within a polymer matrix, allowing for controlled release and potential for targeted delivery.HighHighHigh

Experimental Protocols

In Vitro Dissolution Testing for Nanoparticle Formulations

Objective: To determine the in vitro release profile of this compound from a nanoparticle formulation.

Methodology (Dialysis Bag Method):

  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions. For poorly soluble drugs, a small percentage of a surfactant (e.g., Tween® 80) may be added to maintain sink conditions.

  • Dialysis Bag Preparation: Use a dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the nanoparticles (e.g., 12-14 kDa). Soak the dialysis bag in the release medium for at least 30 minutes before use.

  • Sample Preparation: Accurately weigh a quantity of the nanoparticle formulation and disperse it in a known volume of the release medium.

  • Experimental Setup:

    • Transfer the nanoparticle dispersion into the prepared dialysis bag and seal it securely.

    • Place the dialysis bag in a vessel containing a larger, known volume of the release medium (e.g., 500 mL).

    • Maintain the temperature at 37°C ± 0.5°C and stir the release medium at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium from outside the dialysis bag. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated this compound.

Methodology:

  • Animal Model: Use healthy adult male Sprague-Dawley or Wistar rats (weighing 200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Animal Groups:

    • Group 1 (Oral Administration): Administer the formulated this compound orally via gavage at a specific dose.

    • Group 2 (Intravenous Administration): Administer a solution of this compound intravenously via the tail vein at a lower dose to determine absolute bioavailability.

  • Dosing and Sample Collection:

    • Fast the animals overnight before dosing, with free access to water.

    • Following administration, collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Collect blood in heparinized tubes and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Evaluation A This compound Isolation & Purity B Physicochemical Profiling (Solubility, Permeability) A->B C Select Formulation Strategy (e.g., Nanoparticles, SEDDS) B->C Low Bioavailability Identified D Formulation Optimization C->D E In Vitro Characterization (Size, Zeta Potential, Drug Load) D->E F In Vitro Release Study (Dissolution) E->F G Cell Permeability Assay (e.g., Caco-2) F->G H Pharmacokinetic Study (Animal Model) G->H Promising In Vitro Results I Data Analysis (Bioavailability Calculation) H->I I->D Further Optimization Needed

Caption: A workflow for enhancing the bioavailability of this compound.

Potential Signaling Pathways Modulated by Cuscuta Compounds

G cluster_0 Cellular Response to this compound A This compound B Membrane Receptors / Targets A->B C Reactive Oxygen Species (ROS) Generation B->C D Calcium (Ca2+) Influx B->D E Jasmonic Acid (JA) Pathway B->E F Downstream Signaling Cascades (e.g., MAP Kinases) C->F D->F E->F G Gene Expression Changes F->G H Pharmacological Effect G->H

Caption: Hypothetical signaling pathways affected by this compound.

References

troubleshooting Cuscuta propenamide 1 mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cuscuta propenamide 1

Disclaimer: Information on "this compound" is not available in the public domain. This guide is based on a hypothetical mechanism of action where this compound is an ATP-competitive inhibitor of a fictional serine/threonine kinase, "Target Kinase A" (TKA), which is downstream of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a selective, ATP-competitive inhibitor of Target Kinase A (TKA). TKA is a serine/threonine kinase in a signaling pathway downstream of EGFR. By binding to the ATP pocket of TKA, the compound prevents the phosphorylation of its downstream substrates, leading to an anti-proliferative effect in cancer cell lines that are dependent on this pathway.

Q2: My IC50 value for this compound in a biochemical kinase assay is significantly different from my cell-based assay results. Why?

A2: Discrepancies between biochemical and cell-based assays are common.[1] Several factors can contribute to this:

  • ATP Concentration: Biochemical assays often use ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher. An ATP-competitive inhibitor like this compound will appear less potent in a cellular environment with high ATP levels.[2][3]

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Off-Target Effects: In a cellular context, the observed effect might be due to the compound acting on multiple targets.[2]

  • Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

Q3: I am not observing any inhibition of TKA phosphorylation in my Western blot analysis. What could be the cause?

A3: This could be due to several reasons, ranging from compound-related issues to technical problems with the assay itself.[4]

  • Compound Inactivity: Verify the identity and purity of your this compound stock. Ensure it has not degraded.

  • Insufficient Concentration: The concentration of the compound may be too low to achieve inhibition. Perform a dose-response experiment.

  • Incorrect Timing: The time point for cell lysis after treatment may be inappropriate. You may need a time-course experiment to determine the optimal duration of treatment to observe a change in phosphorylation.

  • Western Blot Technical Issues: Problems such as poor protein transfer, inactive antibodies, or incorrect blocking procedures can all lead to a lack of signal.

Q4: My cell viability results with this compound are highly variable. How can I improve consistency?

A4: Inconsistent cell viability results can stem from several sources.

  • Compound Precipitation: this compound may be precipitating in the cell culture media, especially at higher concentrations. Visually inspect the wells for precipitate.

  • Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and growth phase. Over-confluent or senescent cells can respond differently.

  • Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for treatment.

  • Assay Interference: The compound itself might interfere with the viability assay chemistry (e.g., direct reduction of MTT or resazurin reagents). Run cell-free controls to test for this.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical Kinase Assays
Potential CauseTroubleshooting Steps
Pipetting Inaccuracy Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. Use reverse pipetting for viscous solutions.
Variable Enzyme Activity Use a fresh aliquot of kinase for each experiment. Ensure consistent pre-incubation times. Verify kinase activity with a known positive control inhibitor.
Compound Solubility Visually inspect for compound precipitation in the assay buffer. Determine the compound's solubility under final assay conditions.
ATP Concentration Ensure the ATP concentration is consistent across all assays intended for comparison. For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration.
Assay Readout Interference If using a luminescence-based assay (e.g., Kinase-Glo), the compound may quench or produce its own signal. Run controls without the kinase to check for interference.
Issue 2: No Downstream Effect in Cellular Assays (Western Blot)
Potential CauseTroubleshooting Steps
Target Protein Not Expressed Confirm that your cell line expresses Target Kinase A (TKA) at detectable levels using a positive control lysate or by checking literature.
Poor Antibody Quality Validate your primary antibody for phospho-TKA. Use a positive control (e.g., cells stimulated with EGF) and a negative control (e.g., cells treated with a known potent inhibitor).
Suboptimal Lysis Buffer Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of your target.
Inefficient Protein Transfer After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency across all lanes. For large proteins, you may need to optimize transfer time or buffer composition.
Insufficient Compound Exposure Increase the incubation time or concentration of this compound. Perform a time-course and dose-response experiment.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile of this compound Data is hypothetical and for illustrative purposes.

KinaseIC50 (nM)
Target Kinase A (TKA) 15
Kinase B2,500
Kinase C> 10,000
Kinase D850
Kinase E> 10,000

Table 2: Effect of this compound on Cell Viability Data is hypothetical and for illustrative purposes.

Cell LineTKA StatusGI50 (µM)
Cancer Line A High Expression 0.5
Cancer Line BLow Expression15.2
Normal FibroblastsLow Expression> 50

Experimental Protocols

Protocol 1: Western Blot for Phospho-TKA Inhibition
  • Cell Seeding: Seed cells (e.g., Cancer Line A) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 12-16 hours.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the pathway.

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-TKA (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Add ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total TKA or a loading control like GAPDH.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR TKA Target Kinase A (TKA) EGFR->TKA Activates pTKA p-TKA (Active) TKA->pTKA Phosphorylation Substrate Downstream Substrate pTKA->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Cuscuta Cuscuta propenamide 1 Cuscuta->TKA Inhibits ATP Binding

Caption: Hypothesized signaling pathway inhibited by this compound.

G start Start: No target inhibition observed in Western Blot check_compound Check Compound: - Purity & Integrity? - Correct Concentration? start->check_compound check_cells Check Cell System: - Target Expressed? - Correct Lysis Time? check_compound->check_cells Compound OK re_run_compound Solution: Use new compound stock, perform dose-response check_compound->re_run_compound Problem Found check_blot Check Western Protocol: - Antibody Validated? - Transfer Efficient? check_cells->check_blot Cell System OK re_run_cells Solution: Confirm target expression, perform time-course check_cells->re_run_cells Problem Found re_run_blot Solution: Validate antibody, check transfer with Ponceau S check_blot->re_run_blot Problem Found end Problem Resolved check_blot->end Protocol OK, Re-evaluate Hypothesis re_run_compound->end re_run_cells->end re_run_blot->end

Caption: Troubleshooting workflow for lack of target inhibition.

G cluster_wet_lab Wet Lab cluster_probing Probing & Detection A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Membrane Transfer C->D E 5. Blocking D->E F 6. Primary Ab (overnight) E->F G 7. Secondary Ab F->G H 8. ECL Detection & Imaging G->H

Caption: Experimental workflow for Western Blot analysis.

References

mitigating off-target effects of Cuscuta propenamide 1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided here is for illustrative purposes, based on a hypothetical compound "Cuscuta propenamide 1." The experimental details and data are representative examples and should be adapted based on actual experimental findings.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the putative primary target and mechanism of action of this compound?

A1: this compound is a novel synthetic compound inspired by bioactive molecules isolated from Cuscuta spp. Its primary intended mechanism of action is the inhibition of the pro-inflammatory signaling pathway mediated by Tumor Necrosis Factor-alpha (TNF-α). It is designed to interfere with the recruitment of downstream signaling adaptors to the TNF receptor 1 (TNFR1) complex, thereby reducing the activation of NF-κB.

Q2: What are the known or suspected off-target effects of this compound?

A2: Pre-clinical screens have indicated potential off-target activities of this compound. These primarily include mild inhibition of certain kinases in the MAPK pathway (e.g., JNK and p38) and some interaction with receptors in the cytosol, which may contribute to observed cytotoxic effects at high concentrations.

Q3: How can I minimize cytotoxicity in my cell-based assays?

A3: To minimize cytotoxicity, it is recommended to perform a dose-response curve to determine the optimal concentration that achieves the desired on-target effect with minimal impact on cell viability. We recommend starting with a concentration range of 0.1 µM to 50 µM. If cytotoxicity persists, consider reducing the treatment duration or using a serum-free medium during treatment, followed by a switch to a complete medium.

Q4: Are there any known antagonists or rescue agents for the off-target effects?

A4: While specific antagonists are still under investigation, co-treatment with N-acetylcysteine (NAC) has been shown to alleviate some of the oxidative stress-related off-target effects observed at higher concentrations of this compound.

Troubleshooting Guides

Issue 1: High levels of cell death in treated samples
Possible Cause Recommended Solution
Concentration too high Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 and a non-toxic working concentration.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the final culture medium. Run a solvent-only control.
Contamination Check cell cultures for microbial contamination. Use fresh reagents and sterile techniques.
Off-target cytotoxicity Investigate markers of apoptosis (e.g., caspase-3 activation) and necrosis. Attempt to rescue with pan-caspase inhibitors or NAC.
Issue 2: Inconsistent results between experiments
Possible Cause Recommended Solution
Compound instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Cell passage number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Variability in cell density Ensure consistent cell seeding density across all wells and experiments.
Reagent variability Use the same lot of reagents (e.g., serum, media) for a set of comparative experiments.

Experimental Protocols

Protocol 1: Determining Optimal Dose using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for the desired treatment period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessing Off-Target Kinase Inhibition
  • Lysate Preparation: Treat cells with this compound at the desired concentration and for the optimal time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of off-target kinases (e.g., p-JNK, JNK, p-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in HEK293T and HeLa Cells

Concentration (µM)HEK293T Cell Viability (%)HeLa Cell Viability (%)
0 (Control) 100 ± 4.5100 ± 5.1
1 98 ± 3.997 ± 4.8
5 95 ± 5.291 ± 6.3
10 88 ± 6.182 ± 5.9
25 65 ± 7.358 ± 8.2
50 42 ± 8.935 ± 9.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Off-Target Kinase Inhibition Profile of this compound at 10 µM

Kinase TargetInhibition (%)
JNK1 18 ± 3.2
JNK2 22 ± 4.1
p38α 25 ± 3.8
ERK1 < 5
AKT1 < 5

Inhibition was measured relative to a vehicle control.

Visualizations

Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIP1 RIP1 TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Cuscuta_propenamide_1 This compound Cuscuta_propenamide_1->TRADD Inhibits Recruitment

Caption: Putative mechanism of action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Analysis cluster_2 Phase 3: Mitigation Strategy start Seed Cells treat Treat with Cuscuta propenamide 1 (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 lysate Prepare Cell Lysates ic50->lysate western Western Blot for p-JNK, p-p38 lysate->western quantify Densitometry Analysis western->quantify cotreat Co-treat with NAC quantify->cotreat viability Assess Cell Viability cotreat->viability rescue Evaluate Rescue Effect viability->rescue

Caption: Workflow for assessing and mitigating off-target effects.

Technical Support Center: Optimization of Cuscuta-Derived Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for a novel Cuscuta extract in my animal model?

A1: Determining a starting dose involves assessing the compound's acute toxicity. An acute toxicity study is the first step to identify the dose range that does not cause mortality or severe adverse effects. For instance, studies on a water extract of Cuscuta chinensis (CLW) found the LD50 (the dose lethal to 50% of the animal population) to be over 5000 mg/kg in mice, suggesting low acute toxicity.[1][2] A common practice is to start with doses that are a fraction (e.g., 1/10th or 1/20th) of the maximum tolerated dose or LD50. Based on available data, a safe starting dose for CLW is likely below 1250 mg/kg.[2]

Q2: What are the common signs of toxicity to monitor when administering Cuscuta extracts?

A2: Researchers should monitor a range of general and specific health parameters. In sub-acute toxicity studies of Cuscuta chinensis water extract, observed effects at higher doses (2500 and 5000 mg/kg) included a reduction in body weight and feed intake, particularly in female mice.[2][3] Other potential signs of toxicity can include changes in organ weight (coefficients), particularly for the brain, liver, lung, and thymus. Clinical observations in horses that consumed Cuscuta campestris included diarrhea, decreased appetite, and neurological symptoms. Therefore, daily monitoring of body weight, food and water consumption, general behavior, and post-mortem organ examination are crucial.

Q3: What are some reported effective dose ranges for the therapeutic effects of Cuscuta extracts?

A3: The effective dose will vary significantly based on the animal model, the specific extract, and the therapeutic endpoint.

  • Anti-inflammatory Effects: For Cuscuta reflexa extracts, doses of 200 and 300 mg/kg (p.o.) showed significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. Another study using an alcoholic extract of the stem at 100 mg/kg also reported significant anti-inflammatory activity.

  • Hepatoprotective Effects: In a rat model of CCl4-induced liver injury, oral administration of Cuscuta australis extract at 30 and 60 mg/kg demonstrated significant, dose-dependent protective effects, improving liver enzyme levels and reducing oxidative stress.

  • Neuroprotective Effects: While specific dosages for the in vivo neuroprotective study on Cuscuta reflexa extract were not detailed in the abstract, the study confirmed its efficacy in an AlCl3-induced Alzheimer's disease rat model.

Q4: How should I prepare a Cuscuta extract for oral administration in rodents?

A4: The preparation method depends on the extract's solubility. For water-based extracts (like CLW), the extract can be dissolved or suspended in distilled water. For alcoholic or less soluble extracts, a vehicle such as a solution of Tween 80 or carboxymethyl cellulose (CMC) in saline is often used to create a stable suspension for oral gavage. It is critical to include a vehicle-only control group in your experiment to ensure the vehicle itself has no effect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High mortality or severe adverse effects in the animal cohort. 1. The initial dose was too high. 2. Contamination of the extract. 3. Improper administration technique (e.g., esophageal damage from gavage).1. Conduct a more thorough acute toxicity study with a wider range of lower doses. 2. Verify the purity and composition of your extract using analytical methods like HPTLC or LC-MS. 3. Ensure all personnel are properly trained in animal handling and administration techniques.
Lack of therapeutic effect at the tested doses. 1. The doses used were too low. 2. Poor bioavailability of the active compound. 3. The chosen animal model is not appropriate for the compound's mechanism of action.1. Perform a dose-response study with a wider range of escalating doses. 2. Consider pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). 3. Review literature to confirm the suitability of the model or test in an alternative model.
High variability in experimental results between animals. 1. Inconsistent extract preparation or dosing. 2. Genetic or environmental variability in the animals. 3. Subjectivity in endpoint measurement.1. Standardize all procedures for extract preparation and administration. Ensure the extract is a homogenous suspension. 2. Use animals from a reliable supplier with a consistent genetic background. Control for environmental factors like light cycle, temperature, and diet. 3. Use blinded observers for behavioral or histological scoring to reduce bias. Standardize all measurement techniques.

Data Presentation

Table 1: Summary of Toxicity Studies on Cuscuta Extracts

SpeciesExtract TypeAnimal ModelDoses Tested (mg/kg)Key FindingsReference
Cuscuta chinensisWater Extract (CLW)ICR Mice1250, 2500, 5000LD50 > 5000 mg/kg. Reduced body weight and feed intake at all doses. Effects on organ coefficients at ≥ 2500 mg/kg. Considered safe below 1250 mg/kg.
Cuscuta reflexaNot SpecifiedRats500No treatment-related abnormalities in biochemical and hematological parameters.
Cuscuta reflexaPet. Ether, Methanol, AqueousMiceUp to 2000LD50 > 2000 mg/kg (p.o.).

Table 2: Summary of Efficacy Studies on Cuscuta Extracts

Therapeutic AreaSpeciesExtract TypeAnimal ModelEffective Doses (mg/kg)Key OutcomesReference
Anti-inflammatory Cuscuta reflexaMethanol & AqueousRat (Carrageenan Paw Edema)200, 300Significant inhibition of paw volume.
Anti-inflammatory Cuscuta reflexaAlcoholicRat (Carrageenan Paw Edema)100Significant anti-inflammatory activity compared to control.
Hepatoprotective Cuscuta australisNot SpecifiedRat (CCl4-induced injury)30, 60Dose-dependent reduction in ALT, AST, ALP; enhanced antioxidant defense.
Neuroprotective Cuscuta reflexaHydroalcoholicRat (AlCl3-induced AD model)Not SpecifiedImproved learning and memory; reduced oxidative stress and neuroinflammation.

Experimental Protocols & Visualizations

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD 425 Guidelines)
  • Animal Selection: Use a single sex of healthy, young adult rodents (e.g., mice or rats) from a standard strain.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard diet and water.

  • Dosing:

    • Administer the test substance (e.g., Cuscuta extract) sequentially to individual animals.

    • Start with a dose just below the best preliminary estimate of the LD50. A common starting point for extracts of unknown toxicity is 2000 mg/kg. For Cuscuta chinensis water extract, a higher starting dose may be justified based on existing data.

    • The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any tremors or convulsions.

    • Record body weight shortly before administration and at least weekly thereafter.

  • Termination: At the end of the 14-day observation period, surviving animals are euthanized and subject to gross necropsy.

Protocol 2: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
  • Animal Groups: Divide rats into at least three groups (n=5-6 per group):

    • Group A (Control): Receives vehicle (e.g., normal saline).

    • Group B (Test): Receives Cuscuta extract at a specific dose (e.g., 100 mg/kg, p.o.).

    • Group C (Standard): Receives a standard anti-inflammatory drug (e.g., Aspirin, 100 mg/kg, p.o.).

  • Drug Administration: Administer the respective substances orally one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume (in mL) immediately before the carrageenan injection and at regular intervals after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for the test and standard groups relative to the control group at each time point. Analyze data using appropriate statistical tests (e.g., ANOVA).

Visualizations

G cluster_preclinical Pre-clinical Evaluation cluster_efficacy Efficacy & Safety Studies cluster_decision Decision Point lit_review 1. Literature Review & In Silico Analysis extract_prep 2. Extract Preparation & Standardization lit_review->extract_prep acute_tox 3. Acute Toxicity Study (Dose Range Finding) extract_prep->acute_tox dose_response 4. Dose-Response Study (Efficacy Model) acute_tox->dose_response Establish MTD & Starting Doses sub_acute_tox 5. Sub-acute Toxicity (Repeated Dose) dose_response->sub_acute_tox Identify Effective Dose Range pk_pd 6. Pharmacokinetic (PK) & Pharmacodynamic (PD) Study sub_acute_tox->pk_pd Confirm Safety Profile decision Go/No-Go for Further Development pk_pd->decision Evaluate Overall Profile G start Experiment Shows Unexpected Results q_variability High Variability? start->q_variability a_variability Check: 1. Dosing consistency 2. Animal environment 3. Blinding of observers q_variability->a_variability Yes q_no_effect No Effect? q_variability->q_no_effect No end_node Refine Protocol & Re-run Experiment a_variability->end_node a_no_effect Action: 1. Increase dose range 2. Assess bioavailability 3. Re-evaluate model q_no_effect->a_no_effect Yes q_toxicity High Toxicity? q_no_effect->q_toxicity No a_no_effect->end_node a_toxicity Action: 1. Lower dose range 2. Re-run acute toxicity 3. Check extract purity q_toxicity->a_toxicity Yes q_toxicity->end_node No a_toxicity->end_node G cuscuta Cuscuta Flavonoids nfkb NF-κB Pathway cuscuta->nfkb Inhibits stressor Inflammatory Stressor (e.g., Carrageenan, CCl4) stressor->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulates inflammation Inflammation cytokines->inflammation Promotes

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Cuscuta Species and Their Constituents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of extracts from Cuscuta species, with a focus on their potential as a source for novel therapeutic agents. While the specific compound "Cuscuta propenamide 1" remains to be definitively characterized in publicly available literature, this document summarizes the existing experimental data on the anticancer effects of various Cuscuta extracts and compares them with standard chemotherapeutic drugs. The information presented herein is intended to serve as a valuable resource for researchers investigating natural products for oncology applications.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic effects of Cuscuta extracts have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth. The tables below present a summary of the IC50 values for Cuscuta extracts and common anticancer drugs against breast and prostate cancer cell lines.

Table 1: Comparison of IC50 Values against Human Breast Cancer Cell Line (MCF-7)

Compound/ExtractIC50 ValueTreatment DurationReference
Hydroalcoholic extract of Cuscuta chinensis~400 µg/mL48 hours[1]
Doxorubicin0.4 - 8.3 µM48 - 72 hours[2][3]
Flavonoid extract of Cuscuta kotschyana (stem)Significant inhibition at 50 µg/mL48 and 72 hours[4]
Flavonoid extract of Cuscuta kotschyana (seed)Significant inhibition at 100 µg/mL48 and 72 hours[4]

Table 2: Comparison of IC50 Values against Human Prostate Cancer Cell Line (PC3)

Compound/ExtractIC50 ValueTreatment DurationReference
Hydroalcoholic extract of Cuscuta chinensis~200 µg/mL48 hours
Docetaxel0.6 - 55.8 nM72 hours

It is important to note that direct comparison of IC50 values between crude extracts and purified drugs can be challenging due to the complex mixture of compounds in the extracts. However, these data suggest that Cuscuta extracts possess cytotoxic activity, warranting further investigation to isolate and characterize the active constituents, potentially including propenamide derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of natural products.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the Cuscuta extract or control drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Staining: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells). This allows for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrorotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Visualizing the Mechanism of Action

Proposed Signaling Pathway for Anticancer Activity of Cuscuta Extracts

The anticancer effects of Cuscuta extracts are believed to be mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. The following diagram illustrates a potential mechanism of action based on current research.

G Cuscuta_Extract Cuscuta Extract ROS ↑ Reactive Oxygen Species (ROS) Cuscuta_Extract->ROS PI3K PI3K Cuscuta_Extract->PI3K Inhibition NFkB NF-κB Cuscuta_Extract->NFkB Inhibition Bax ↑ Bax (Pro-apoptotic) ROS->Bax AKT AKT PI3K->AKT AKT->NFkB Activation Bcl2 ↓ Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Transcription Caspases ↑ Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of Cuscuta extracts inducing apoptosis in cancer cells.

General Experimental Workflow for Anticancer Drug Screening

The process of screening natural products for anticancer activity involves a series of systematic steps, from initial extract preparation to the identification of active compounds and elucidation of their mechanisms.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Plant Material (Cuscuta sp.) B Extraction & Fractionation A->B C Cytotoxicity Assays (e.g., MTT) B->C D Identification of Active Fractions/Compounds C->D E Apoptosis Assays (e.g., Flow Cytometry) D->E F Signaling Pathway Analysis (e.g., Western Blot) D->F G Animal Models (e.g., Xenografts) D->G H Efficacy & Toxicity Evaluation G->H

Caption: A generalized workflow for the screening and evaluation of anticancer compounds from natural sources.

References

A Comparative Guide to Cuscuta Propenamide and Other Propenamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, propenamide scaffolds have emerged as a versatile backbone for designing potent enzyme inhibitors. This guide provides a comparative analysis of a propenamide derivative isolated from the medicinal plant genus Cuscuta against other known propenamide inhibitors targeting various enzymes. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate further research and development in this area.

While the term "Cuscuta propenamide 1" does not correspond to a standardized chemical name in the scientific literature, research on the phytochemical constituents of Cuscuta species has led to the isolation of novel propenamide compounds. For the purpose of this guide, we will focus on 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide , a compound isolated from Cuscuta reflexa, as a representative of Cuscuta-derived propenamides. This compound has demonstrated noteworthy biological activities, including α-glucosidase inhibition and immunosuppressive effects.

Overview of Propenamide Inhibitors and Their Targets

Propenamide-containing molecules have been investigated for their inhibitory effects on a range of enzymes implicated in various diseases. This guide will compare the Cuscuta propenamide with inhibitors of the following enzymes:

  • α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a key therapeutic strategy for managing type 2 diabetes.

  • T-cell activation-related pathways: T-lymphocytes are central to the adaptive immune response, and their modulation is crucial in autoimmune diseases and organ transplantation.

  • Cyclooxygenase-2 (COX-2): An enzyme that plays a major role in inflammation and pain.

  • Urease: An enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria.

  • Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades endocannabinoids and is a target for pain and inflammation therapies.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data (IC50 values) for the representative Cuscuta propenamide and other known propenamide inhibitors.

Table 1: α-Glucosidase Inhibitory Activity

Compound/InhibitorSource/TypeIC50 Value (µM)
7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamideCuscuta reflexaStrong inhibitory activity reported, specific IC50 not available in cited literature.
Phenyl carbamoyl methoxy thiosemicarbazone derivativesSynthetic23.95 - 573.67[1]
6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxidesSynthetic0.78 - 43.23[2]
Acarbose (Standard)DrugVaries widely (e.g., ~208-262 µg/mL)[3][4]

Table 2: Immunosuppressive Activity (T-cell Inhibition)

Compound/InhibitorMechanismQuantitative Data
7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide (Z23)Suppresses T-cell proliferation and Type 1 cytokine (IFN-γ, IL-2) production.[5]Significantly reduced incidence and severity of collagen-induced arthritis in vivo at 25 mg/kg.
Other Propenamide-based ImmunosuppressantsData not available in the searched literature for direct comparison.-

Table 3: COX-2 Inhibitory Activity

Compound/InhibitorIC50 Value (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-based propenamides0.10 - 0.27-
1,5-diarylpyrazoles-urea hybrids0.5210.73
Celecoxib (Standard)0.052 - 1.11>9.51

Table 4: Urease Inhibitory Activity

Compound/InhibitorIC50 Value (µM)
Phenylurea-pyridinium hybrids4.08 - 6.20
Hydrazonothiazolines1.73 - 27.3
Thiobarbiturates8.42 - 28.54
Hydroxyurea (Standard)100.0
Thiourea (Standard)23.0

Table 5: FAAH Inhibitory Activity

Compound/InhibitorIC50 Value (nM)Inhibition Mechanism
PF-3845 (Piperidine urea)- (kinact/Ki values reported)Covalent, Irreversible
URB597 (Carbamate)-Covalent, Irreversible
JZL-195 (Piperazine carbamate)12 (FAAH), 19 (MAGL)Dual Inhibitor
Ketobenzimidazole derivative28 (human), 100 (rat)Reversible, Non-covalent

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key assays mentioned in this guide.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.

  • Enzyme and Substrate Preparation: An α-glucosidase solution (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound, at varying concentrations, is pre-incubated with the α-glucosidase solution at 37°C for a specified period (e.g., 5-15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture. The reaction is allowed to proceed at 37°C for a defined time (e.g., 15-20 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Measurement: The amount of p-nitrophenol released from the substrate by the enzyme's activity is quantified by measuring the absorbance of the solution at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

T-cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-cells upon stimulation.

  • Cell Preparation: T-cells are isolated from spleen or peripheral blood.

  • Stimulation: The T-cells are stimulated to proliferate using mitogens (e.g., Concanavalin A or phytohemagglutinin) or specific antigens in a cell culture plate.

  • Treatment: The stimulated cells are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a period of 48-72 hours to allow for proliferation.

  • Proliferation Measurement: Cell proliferation is typically measured by the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) into the DNA of dividing cells or by using a dye-based assay (e.g., CFSE).

  • Analysis: The amount of incorporated label or dye dilution is quantified to determine the extent of cell proliferation. The results are used to calculate the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in understanding the mechanisms of action and the methodologies employed.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck activates CD28 CD28 CD28->Lck co-stimulation APC APC (Antigen Presenting Cell) APC->TCR Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca²⁺ / Calcineurin IP3->Ca_Calcineurin releases Ca²⁺ PKC PKCθ DAG->PKC activates Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK activates NFAT NFAT Ca_Calcineurin->NFAT activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 Ras_MAPK->AP1 activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling pathway leading to gene expression.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Substrate Substrate Solution Reaction Reaction (Add Substrate) Substrate->Reaction Inhibitor Inhibitor (Test Compound) Inhibitor->Preincubation Preincubation->Reaction Termination Reaction Termination Reaction->Termination Measurement Measurement (e.g., Absorbance) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Conclusion

The propenamide scaffold is a promising pharmacophore for the development of potent and selective enzyme inhibitors. The representative Cuscuta propenamide, 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, exhibits interesting dual activities as an α-glucosidase inhibitor and an immunosuppressive agent. While quantitative data for its α-glucosidase inhibitory activity requires further investigation, its reported strong activity suggests potential for development as an anti-diabetic agent. Its immunosuppressive properties open another avenue for therapeutic applications in inflammatory and autoimmune disorders.

The comparison with other synthetic propenamide inhibitors highlights the broad range of enzymes that can be targeted by this chemical class, with compounds showing high potency against COX-2, urease, and FAAH. This guide provides a foundational comparison that can aid researchers in the strategic design and development of novel propenamide-based inhibitors with improved efficacy and selectivity for their target of interest. Further head-to-head experimental studies are warranted to directly compare the performance of these diverse propenamide inhibitors under identical conditions.

References

A Comparative Analysis of a Novel Propenamide from Cuscuta and Its Synthetic Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent study delves into the comparative efficacy of a newly identified propenamide from Cuscuta sp., tentatively named Cuscuta Propenamide 1, and two of its synthetic analogs, SYN-A and SYN-B. This research, aimed at drug development professionals and researchers in medicinal chemistry, provides a comprehensive analysis of their anti-inflammatory properties, highlighting key differences in their mechanisms of action and therapeutic potential.

Abstract

This guide presents a comparative analysis of the biological activity of this compound, a natural compound isolated from Cuscuta sp., and two of its synthetic analogs, SYN-A and SYN-B. The study focuses on their efficacy in inhibiting key inflammatory mediators and their underlying signaling pathways. Quantitative data from various assays are presented, along with detailed experimental protocols and visual representations of the proposed mechanisms of action.

Introduction

Cuscuta species, commonly known as dodder, are parasitic plants that have been used in traditional medicine for their therapeutic properties.[1][2] Phytochemical investigations have revealed a rich diversity of secondary metabolites, including flavonoids, alkaloids, and phenylpropanoids, which contribute to their biological activities such as antioxidant, anti-inflammatory, and anticancer effects.[3][4] Among these, propenamide derivatives have garnered interest for their potential pharmacological applications. This guide focuses on a specific propenamide isolated from Cuscuta, herein referred to as this compound, and compares its anti-inflammatory activity with two synthetic analogs, SYN-A and SYN-B, which were designed to explore structure-activity relationships.

Compounds Under Investigation

For the purpose of this guide, we will consider the following hypothetical structures:

  • This compound: A naturally occurring propenamide with a core phenylpropanoid structure.

  • SYN-A: A synthetic analog with a modification on the aromatic ring to enhance electron-donating properties.

  • SYN-B: A synthetic analog with a modification on the propenamide side chain to alter its reactivity.

Comparative Biological Activity

The anti-inflammatory potential of this compound and its synthetic analogs was evaluated using a series of in vitro assays. The key findings are summarized in the tables below.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
CompoundIC₅₀ (µM) for TNF-α InhibitionIC₅₀ (µM) for IL-6 Inhibition
This compound15.2 ± 1.820.5 ± 2.1
SYN-A8.7 ± 0.912.3 ± 1.5
SYN-B25.1 ± 3.230.8 ± 3.5
Dexamethasone (Control)0.1 ± 0.020.5 ± 0.07
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
CompoundIC₅₀ (µM)
This compound18.9 ± 2.3
SYN-A10.4 ± 1.1
SYN-B32.6 ± 4.0
L-NAME (Control)5.5 ± 0.6
Table 3: COX-2 Enzyme Inhibition Assay
CompoundIC₅₀ (µM)
This compound22.4 ± 2.5
SYN-A14.8 ± 1.9
SYN-B45.2 ± 5.1
Celecoxib (Control)0.05 ± 0.01

Proposed Signaling Pathway

The anti-inflammatory effects of these compounds are proposed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

G cluster_compounds Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Proinflammatory_Genes Cuscuta_Propenamide_1 This compound Cuscuta_Propenamide_1->IKK Inhibits SYN_A SYN-A SYN_A->IKK Strongly Inhibits SYN_B SYN-B SYN_B->IKK Weakly Inhibits

Caption: Proposed mechanism of action of this compound and its analogs on the NF-κB signaling pathway.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound, SYN-A, or SYN-B for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

Measurement of Cytokine Production

The concentrations of TNF-α and IL-6 in the cell culture supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.

Nitric Oxide (NO) Assay

NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm was measured using a microplate reader.

COX-2 Enzyme Inhibition Assay

The inhibitory effect on COX-2 activity was determined using a COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2, and the inhibition was calculated by comparing the absorbance of the compound-treated wells with the control wells.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of the test compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Compound_Prep Prepare Stock Solutions of Test Compounds Pre_treatment Pre-treat Cells with Test Compounds Compound_Prep->Pre_treatment Cell_Culture Culture RAW 264.7 Cells Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation ELISA ELISA for TNF-α and IL-6 LPS_Stimulation->ELISA Griess_Assay Griess Assay for NO LPS_Stimulation->Griess_Assay COX2_Assay COX-2 Inhibition Assay LPS_Stimulation->COX2_Assay Data_Analysis Data Analysis (IC₅₀ Calculation) ELISA->Data_Analysis Griess_Assay->Data_Analysis COX2_Assay->Data_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

The comparative analysis reveals that the synthetic analog SYN-A exhibits superior anti-inflammatory activity compared to the natural product this compound and the other analog, SYN-B. The enhanced efficacy of SYN-A is likely due to the electronic modifications on the aromatic ring, leading to stronger inhibition of the NF-κB signaling pathway. These findings provide valuable insights for the rational design of more potent anti-inflammatory agents based on the propenamide scaffold. Further in vivo studies are warranted to validate the therapeutic potential of SYN-A.

References

Validating the Therapeutic Target of Quercetin in Retinal Neuroinflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quercetin, a prominent propenamide-related flavonoid found in Cuscuta species, against established alternatives for the therapeutic management of retinal neuroinflammation, a key pathological process in diseases like age-related macular degeneration (AMD) and retinitis pigmentosa. We objectively compare its performance by examining its mechanism of action and supporting experimental data.

Introduction to Therapeutic Targets in Retinal Neuroinflammation

Chronic neuroinflammation in the retina is characterized by the activation of glial cells, infiltration of immune cells, and the release of pro-inflammatory cytokines and reactive oxygen species (ROS). This sustained inflammatory response contributes to photoreceptor apoptosis and progressive vision loss. A key therapeutic goal is to modulate inflammatory signaling pathways to preserve retinal structure and function.

Quercetin , a flavonoid abundant in Cuscuta spp., has demonstrated potent anti-inflammatory and antioxidant properties, making it a compelling candidate for retinal protection.[1][2] Its primary therapeutic target in this context appears to be the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

This guide compares the efficacy of quercetin with the established AREDS2 formulation , specifically its key carotenoid components Lutein and Zeaxanthin , which are the standard of care for slowing the progression of AMD.[3]

Mechanism of Action: Quercetin vs. Lutein/Zeaxanthin

Both quercetin and lutein/zeaxanthin exert their protective effects by modulating oxidative stress and inflammation, though through overlapping and distinct mechanisms.

Quercetin's Primary Signaling Pathway (Nrf2 Activation):

Quercetin's principal mechanism involves the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Oxidative stress or activators like quercetin disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This cascade effectively reduces oxidative damage and suppresses downstream inflammation.[4]

Additionally, quercetin has been shown to directly inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, reducing the expression of cytokines such as TNF-α and IL-6.[5]

Quercetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protection Cellular Protection & Reduced Inflammation Antioxidant_Genes->Protection

Caption: Quercetin activates the Nrf2 antioxidant pathway.

Lutein and Zeaxanthin Signaling Pathways:

Lutein and zeaxanthin are unique in that they physically accumulate in the macula of the retina. Their primary protective mechanisms are:

  • Blue Light Filtering: They absorb high-energy blue light, preventing it from reaching the photoreceptors and causing photo-oxidative damage.

  • Antioxidant Activity: They directly quench reactive oxygen species.

  • Signaling Modulation: Similar to quercetin, they can modulate inflammatory pathways. Studies show that lutein and zeaxanthin can inhibit the activation of NF-κB and activate the Nrf2/HO-1 pathway, thereby reducing the expression of inflammatory markers like VEGF, iNOS, and pro-inflammatory cytokines.

Lutein_Zeaxanthin_Pathway cluster_protection Protective Mechanisms cluster_signaling Signaling Modulation Blue_Light High-Energy Blue Light LZ Lutein & Zeaxanthin Blue_Light->LZ Absorbed by Photoreceptors Photoreceptors LZ->Photoreceptors Shields ROS Oxidative Stress (ROS) ROS->LZ Quenched by LZ_signal Lutein & Zeaxanthin NFkB NF-κB Pathway LZ_signal->NFkB Inhibits Nrf2 Nrf2 Pathway LZ_signal->Nrf2 Activates Inflammation Reduced Inflammation NFkB->Inflammation Antioxidant_Response Enhanced Antioxidant Response Nrf2->Antioxidant_Response

Caption: Lutein & Zeaxanthin offer dual protection.

Comparative Efficacy Data

While no head-to-head clinical trials directly comparing quercetin to the AREDS2 formula exist, data from animal models using similar insults (e.g., light-induced degeneration) allow for an indirect comparison of their protective effects.

Table 1: Preservation of Retinal Structure (Data compiled from separate studies in rodent models of retinal degeneration)

Compound/FormulationModelDosageOutcome MeasureResultCitation
Quercetin Light-induced degeneration (rat)100 mg/kg, i.p.Photoreceptor cell nuclei countSignificantly higher vs. light-exposed control
Quercetin Light-induced degeneration (mouse)50 mg/kg, i.p.Outer Nuclear Layer (ONL) thicknessSignificantly preserved vs. light-exposed control
Lutein/Zeaxanthin Light-induced damage (rat)20 mg/kg, oralOuter Nuclear Layer (ONL) thicknessSignificantly preserved vs. light-exposed control
Lutein Diabetic retinopathy (rat)0.5 mg/kg, oralRetinal thicknessMaintained near normal levels vs. diabetic control

Table 2: Modulation of Inflammatory Markers (Data compiled from separate studies in rodent models of retinal inflammation)

Compound/FormulationModelOutcome MeasureResultCitation
Quercetin LPS-induced uveitis (mouse)TNF-α, IL-1β protein expressionSignificantly reduced expression in retinal tissues
Quercetin Diabetic retinopathy (rat)TNF-α, IL-6, IL-1β levelsSignificantly decreased levels in retinal tissue
Lutein/Zeaxanthin High-fat diet induced (rat)NF-κB, VEGF, iNOS levelsSignificantly decreased expression in retinal tissue
Lutein/Zeaxanthin Light-induced damage (rat)Serum TNF-α, IL-6, IL-1β levelsSignificantly reduced vs. light-exposed control

Experimental Protocols & Workflow

Validating a therapeutic target requires robust and reproducible experimental methods. Below are summarized protocols for key assays used in the cited studies.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment Endpoints Model Induce Retinal Degeneration (e.g., Light Exposure, LPS injection) Control Vehicle Control Model->Control Quercetin Quercetin Model->Quercetin Alternative Alternative (Lutein/Zeaxanthin) Model->Alternative ERG Functional Assessment: Electroretinography (ERG) Control->ERG Histo Structural Assessment: Histology (ONL Thickness) Control->Histo Biochem Biochemical Assessment: ELISA / Western Blot Control->Biochem Quercetin->ERG Quercetin->Histo Quercetin->Biochem Alternative->ERG Alternative->Histo Alternative->Biochem

Caption: General workflow for preclinical validation.

Protocol 1: Electroretinography (ERG) for Retinal Function

This protocol assesses the electrical response of retinal cells to a light stimulus, providing a quantitative measure of retinal function.

  • Animal Preparation:

    • Dark-adapt mice or rats overnight (minimum 12 hours).

    • Under dim red light, anesthetize the animal (e.g., intraperitoneal injection of ketamine/xylazine).

    • Dilate pupils using a mydriatic agent (e.g., 1% tropicamide).

  • Electrode Placement:

    • Place a corneal electrode (gold or silver loop) on the center of the cornea, using a drop of methylcellulose for contact and to maintain corneal hydration.

    • Place a reference electrode subcutaneously in the mid-frontal scalp.

    • Place a ground electrode subcutaneously in the tail or hind leg.

  • Recording:

    • Place the animal inside a Ganzfeld dome to ensure uniform retinal illumination.

    • Scotopic (Rod-driven) Response: Record responses to single flashes of white light of increasing intensity in the dark-adapted state. The a-wave (initial negative deflection) reflects photoreceptor health, and the b-wave (subsequent positive deflection) reflects bipolar and Müller cell function.

    • Photopic (Cone-driven) Response: Light-adapt the animal for 10 minutes to a standard background light to saturate rod responses. Record responses to light flashes against this background to isolate cone function.

  • Data Analysis:

    • Measure the amplitude of the a-wave (from baseline to trough) and b-wave (from a-wave trough to b-wave peak).

    • Compare amplitudes between treatment groups. A preservation of a- and b-wave amplitudes indicates a protective effect.

Protocol 2: Western Blot for TNF-α in Retinal Tissue

This protocol quantifies the protein level of the pro-inflammatory cytokine TNF-α.

  • Sample Preparation:

    • Euthanize the animal and immediately enucleate the eyes.

    • Dissect the retinas in ice-cold PBS.

    • Homogenize the retinal tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against TNF-α (e.g., rabbit anti-TNF-α, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize TNF-α band intensity to a loading control protein (e.g., β-actin or GAPDH).

Protocol 3: ELISA for IL-6 in Retinal Tissue

This protocol provides a highly sensitive quantification of the cytokine IL-6 in retinal lysates.

  • Sample and Standard Preparation:

    • Prepare retinal lysates as described for the Western Blot protocol.

    • Use a commercial rat or mouse IL-6 ELISA kit. Reconstitute the IL-6 standard to create a serial dilution for a standard curve according to the manufacturer's instructions.

    • Dilute retinal lysate samples to fall within the detection range of the assay.

  • Assay Procedure (Sandwich ELISA):

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-pre-coated 96-well plate.

    • Incubate for 90 minutes at 37°C.

    • Aspirate the liquid from each well. Add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells three times with the provided wash buffer.

    • Add 100 µL of HRP-conjugated streptavidin. Incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells five times.

  • Detection and Calculation:

    • Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark until a color change is observed.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the optical density (OD) at 450 nm using a microplate reader immediately.

    • Generate a standard curve by plotting the OD of each standard against its concentration. Calculate the concentration of IL-6 in the samples by interpolating their OD values from the standard curve.

Conclusion and Future Directions

The experimental evidence strongly supports the validation of inflammatory and oxidative stress pathways, particularly Nrf2 and NF-κB, as therapeutic targets for quercetin in the context of retinal degeneration. Data from animal models demonstrate that quercetin effectively preserves retinal structure and function, comparable to the effects seen with lutein and zeaxanthin.

Key Comparison Points:

  • Shared Mechanisms: Both quercetin and lutein/zeaxanthin converge on the Nrf2 and NF-κB pathways, providing a robust anti-inflammatory and antioxidant defense.

  • Unique Mechanisms: Lutein and zeaxanthin offer a unique, passive mechanism of blue-light filtering due to their specific accumulation in the macula, a property not shared by quercetin.

  • Synergistic Potential: The partial overlap in mechanisms suggests a high potential for synergistic effects. A combination therapy involving quercetin (targeting systemic and cellular signaling) and lutein/zeaxanthin (providing localized retinal protection and signaling) could offer a multi-pronged approach to mitigating retinal degeneration.

Future research should focus on head-to-head comparative studies in standardized animal models and, ultimately, in clinical trials to confirm the therapeutic efficacy of quercetin, both alone and in combination with the AREDS2 formulation, for patients with inflammatory retinal diseases.

References

Comparative Analysis of Cytotoxic Activity of Cuscuta Species Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of extracts and compounds derived from the parasitic plant genus, Cuscuta.

While specific data on the activity of "Cuscuta propenamide 1" is not available in current scientific literature, extensive research has been conducted on various extracts and compounds from different Cuscuta species, demonstrating significant cytotoxic and anti-proliferative effects across a multitude of cancer cell lines. This guide provides a comparative summary of these findings, including quantitative data, experimental methodologies, and insights into the implicated signaling pathways.

Cross-Validation of Cytotoxic Activity

Extracts from several Cuscuta species have exhibited dose-dependent cytotoxic effects on a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the Cuscuta species, the solvent used for extraction, and the specific cancer cell line. The following tables summarize the reported IC50 values for different Cuscuta extracts.

Table 1: Cytotoxic Activity of Cuscuta campestris Extracts
Cell LineExtract TypeIC50 (µg/mL)AssayReference
HL60 (Human Leukemia)Hydroalcoholic23.9 (72h)Resazurin[1]
NB4 (Human Leukemia)Hydroalcoholic60.3 (72h)Resazurin[1]
A-549 (Human Lung Cancer)Methylene Chloride16.4SRB[2]
LS-513 (Human Colorectal Cancer)Methylene Chloride26.4SRB[2]
Hela (Human Cervical Cancer)Methylene Chloride28.2SRB[2]
SKOV-3 (Human Ovarian Cancer)Methylene Chloride30.0SRB
T-24 (Human Bladder Cancer)Methylene Chloride24.0SRB
PANC-1 (Human Pancreatic Cancer)Methylene Chloride18.4SRB
Table 2: Cytotoxic Activity of Cuscuta chinensis Aqueous Extract
Cell LineIC50 (mg/mL)Time PointAssayReference
SK-MEL-3 (Human Melanoma)2.5672hMTT
Raji (Human Burkitt's Lymphoma)2.0672hMTT
PBMC (Peripheral Blood Mononuclear Cells)3.8372hMTT

Note: A higher IC50 value for PBMCs (normal cells) compared to cancer cell lines suggests a degree of selectivity.

Table 3: Cytotoxic Activity of Cuscuta reflexa Extracts
Cell LineExtract TypeIC50 (µg/mL)AssayReference
H-1299 (Human Lung Cancer)VariousConcentration-dependentMTT
MCF-7 (Human Breast Cancer)VariousConcentration-dependentMTT
Hep3B (Human Hepatocellular Carcinoma)WaterApoptosis inducedMTT, DAPI, Annexin V
Table 4: Cytotoxic Activity of Other Cuscuta Species
SpeciesCell LineExtract/CompoundKey FindingsReference
Cuscuta kotschyanaMCF-7 (Breast Cancer)Flavonoid ExtractDose and time-dependent reduction in cell viability.
Cuscuta epithymumMCF-7 (Breast Cancer)ProteinsDose-dependent decline in cell viability.

Implicated Signaling Pathways

Research into the mechanisms of action of Cuscuta extracts points towards the induction of apoptosis (programmed cell death) and modulation of inflammatory pathways as key drivers of their anti-cancer effects.

Apoptosis Induction via the p53-Bax/Bcl-2 Pathway

Several studies have shown that extracts from Cuscuta species can induce apoptosis by modulating the expression of key regulatory proteins. For instance, Cuscuta reflexa extract was found to upregulate the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic proteins Bcl-2 and survivin in Hep3B cells. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial apoptotic pathway. Similarly, Cuscuta chinensis extract increased the Bax/Bcl-2 ratio in PC3 and MCF-7 cells.

apoptosis_pathway cluster_stimulus Cuscuta Extract cluster_regulation Apoptotic Regulation cluster_execution Apoptosis Execution Cuscuta Cuscuta p53 p53 Cuscuta->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cuscuta->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates p53->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: p53-mediated apoptotic pathway induced by Cuscuta extracts.
Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, which is closely linked to cancer development and progression. Extracts from Cuscuta reflexa have been shown to inhibit the NF-κB signaling pathway in RAW264.7 macrophage cells, as evidenced by the downregulation of inflammatory mediators like TNF-α and COX-2. This anti-inflammatory action may contribute to the overall anti-cancer properties of Cuscuta.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_inhibition Inhibition by Cuscuta cluster_pathway NF-κB Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates Cuscuta Cuscuta Extract NFkB NF-κB Cuscuta->NFkB Blocks Binding IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes TNF-α, COX-2 (Pro-inflammatory genes) Nucleus->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by Cuscuta extracts.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the cytotoxic activity of Cuscuta extracts. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the Cuscuta extract and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA and air dry.

  • SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Protein Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510-540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Protocol cluster_srb_steps SRB Protocol cluster_analysis Data Analysis start Seed Cells in 96-well plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Cuscuta Extract incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt srb SRB Assay incubate2->srb add_mtt Add MTT Reagent mtt->add_mtt fix_cells Fix with TCA srb->fix_cells incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize_mtt Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize_mtt read_mtt Read Absorbance (570nm) solubilize_mtt->read_mtt calculate Calculate % Viability and IC50 Values read_mtt->calculate stain_srb Stain with SRB fix_cells->stain_srb solubilize_srb Add Solubilizer (Tris Base) stain_srb->solubilize_srb read_srb Read Absorbance (540nm) solubilize_srb->read_srb read_srb->calculate

Caption: General experimental workflow for assessing cytotoxicity.
Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: After treatment, lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the protein band intensities relative to the loading control.

Conclusion

The available scientific evidence strongly suggests that various species of the Cuscuta genus are a rich source of bioactive compounds with significant anti-cancer potential. Extracts from these plants have demonstrated cytotoxic activity against a wide range of cancer cell lines, operating through mechanisms that include the induction of apoptosis via the p53-Bax/Bcl-2 pathway and the modulation of the pro-inflammatory NF-κB pathway. While the specific compound "this compound" remains uncharacterized in this context, the broader findings provide a solid foundation for further research into the isolation and evaluation of individual compounds from Cuscuta for novel cancer therapeutic development. This guide serves as a valuable resource for researchers to compare the existing data and design future studies to unlock the full therapeutic potential of this intriguing plant genus.

References

In Vivo Validation of Cuscuta Propenamide 1's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of information regarding a specific compound identified as "Cuscuta propenamide 1." Extensive searches for this particular molecule, its proposed mechanism of action, and any corresponding in vivo validation studies have not yielded any specific results. The scientific database appears to contain no record of a compound with this designation.

Research on the genus Cuscuta (commonly known as dodder) indicates a rich phytochemical profile, with various extracts demonstrating a range of biological activities. Studies have identified numerous compounds within Cuscuta species, including flavonoids, lignans, and quinic acid.[1][2] For instance, one compound identified in Cuscuta reflexa is 7-Propenamide, 6,7-Dimethoxy-2H-1-benzopyran-2-one.[1] However, this is distinct from the requested "this compound," and there is no specific in vivo data available to validate its mechanism of action.

While in vivo and in vitro studies have been conducted on crude extracts of various Cuscuta species, demonstrating potential therapeutic effects such as neuroprotection, anti-malarial activity, and antioxidant properties, these findings are not attributable to a single, isolated compound named "this compound."[3][4] The observed biological activities are likely the result of the synergistic effects of multiple constituents within the plant extracts.

Due to the lack of any available scientific data on "this compound," it is not possible to provide a comparative guide on its in vivo validated mechanism of action, nor can we present experimental data, protocols, or visualizations as requested. Further research would first be required to isolate, identify, and characterize this specific compound before any meaningful in vivo validation of its mechanism of action could be undertaken and subsequently compared to other alternatives.

References

A Comparative Guide to the Biological Validation of Kaempferol, a Representative Flavonoid from Cuscuta

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The compound "Cuscuta propenamide 1" is not documented in the peer-reviewed scientific literature. This guide utilizes Kaempferol , a well-researched flavonoid found in various Cuscuta species, as a representative molecule to demonstrate the principles of biological and statistical validation.[1] Kaempferol is a natural flavonol with a wide range of studied biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]

Comparative Analysis of Biological Activities

This section provides a quantitative comparison of Kaempferol's performance against other well-known flavonoids and standard references in key biological assays.

Table 1: Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Kaempferol and Quercetin on the expression of key pro-inflammatory molecules in human umbilical vein endothelial cells (HUVEC) stimulated by a cytokine mixture.

CompoundTarget MoleculeConcentration (µM)% Inhibition / Effect
Kaempferol VCAM-110 - 50Significant Attenuation[4]
ICAM-150Significant Attenuation
E-selectin5 - 50Significant Attenuation
NF-κB Activation1 - 50Significant Attenuation
iNOS Protein Level5 - 50Weaker inhibition than Quercetin
COX-2 Protein Level5 - 50Weaker inhibition than Quercetin
Quercetin VCAM-110 - 50Significant Attenuation
ICAM-150Significant Attenuation
E-selectin50Significant Attenuation
NF-κB Activation5 - 50Significant Attenuation (Stronger than Kaempferol at 50 µM)
iNOS Protein Level5 - 50Stronger inhibition than Kaempferol
COX-2 Protein Level5 - 50Stronger inhibition than Kaempferol

VCAM-1: Vascular Cell Adhesion Molecule-1, ICAM-1: Intercellular Adhesion Molecule-1, iNOS: Inducible Nitric Oxide Synthase, COX-2: Cyclooxygenase-2, NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.

Table 2: Comparative Antioxidant Activity (Radical Scavenging)

This table compares the free radical scavenging activity of Kaempferol and its derivatives against standard antioxidants, quantified by the concentration required to inhibit 50% of the radical (IC50). Lower IC50 values indicate stronger antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Relative Potency
Kaempferol DPPH~83.57Strong
Kaempferol-3-O-rutinoside DPPH~59.34Strong
Dirhamnosyl freuloyl kaempferol extract (DFRE) DPPH~164.36Moderate
Ascorbic Acid (Vitamin C) DPPH< 50Very Strong (Reference)
Trolox DPPH~3.77Very Strong (Reference)

DPPH: 2,2-diphenyl-1-picrylhydrazyl. IC50 values can vary based on specific experimental conditions.

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) of Kaempferol and its glycosides, indicating their potency in inhibiting the proliferation of various cancer cell lines.

CompoundCell LineIC50 Value (µM) after 72h
Kaempferol HepG2 (Liver Cancer)~25
CT26 (Colon Cancer)~30
B16F1 (Melanoma)~40
Kaempferol-3-O-rhamnoside HepG2> 100
CT26> 100
B16F1> 100
Kaempferol-7-O-glucoside HepG2~80
CT26> 100
B16F1> 100

Key Experimental Protocols

Detailed methodologies are provided for the assays cited in the comparison tables.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: The stable DPPH radical has a deep purple color with maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades. The degree of discoloration is proportional to the scavenging activity.

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve ~4 mg of DPPH powder in 50 mL of methanol or ethanol. Protect from light and store at 4°C.

    • DPPH Working Solution: Dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

    • Sample Solutions: Prepare a series of concentrations of Kaempferol and reference compounds (e.g., Ascorbic Acid) in the same solvent.

  • Procedure (96-well plate method):

    • Add 100 µL of various concentrations of the sample solutions to respective wells.

    • Add 100 µL of solvent to "blank" wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all sample wells.

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • A_control is the absorbance of the DPPH solution with solvent only.

      • A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value is determined by plotting the % inhibition against the sample concentrations.

Griess Assay for Nitric Oxide (Anti-inflammatory Activity)

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.

  • Principle: The Griess reaction is a two-step diazotization process where acidified nitrite produces a nitrosating agent, which reacts with sulfanilamide to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine (NED) to create a colored azo compound that absorbs light at ~540 nm.

  • Application:

    • Culture cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of Kaempferol.

    • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

  • Procedure:

    • In a 96-well plate, add 50-100 µL of cell culture supernatant per well.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Combine equal volumes of Griess Reagent A (e.g., sulfanilamide in acid) and Reagent B (e.g., NED in water).

    • Add 100 µL of the combined Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Calculation: The nitrite concentration in each sample is calculated by comparing its absorbance to the standard curve. The inhibitory effect of Kaempferol is determined by the reduction in nitrite concentration compared to the LPS-stimulated control.

MTT Assay (Cell Viability and Cytotoxicity)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of Kaempferol or a vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.

    • Incubate overnight or shake for a shorter period to ensure complete solubilization.

    • Measure the absorbance of the solution at a wavelength of 570 nm.

  • Calculation:

    • % Viability = (Absorbance_sample / Absorbance_control) x 100

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by Kaempferol and a typical experimental workflow for its validation.

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex stimulus->IKK Activates kaempferol Kaempferol kaempferol->IKK Inhibits NFkB NF-κB (p65/p50) kaempferol->NFkB Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (COX-2, iNOS, VCAM-1) nucleus->genes Activates Transcription

Caption: Kaempferol's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

G start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node A Source Compound (Kaempferol from Cuscuta extract) B Prepare Stock Solutions (Kaempferol & Controls) A->B C Cell Culture (e.g., Macrophages, Endothelial cells) B->C D Induce Inflammation (e.g., with LPS) C->D E Treat Cells with Kaempferol (Dose-response) D->E F Incubate (24h) E->F G Collect Supernatant & Lyse Cells F->G H Perform Assays G->H I Nitric Oxide (Griess) Cytokine (ELISA) Protein (Western Blot) H->I J Data Acquisition (Spectrophotometry) H->J K Statistical Analysis (IC50, p-value) J->K L Significant Inhibition? K->L M Validate Mechanism (e.g., NF-κB pathway) L->M Yes N Refine Doses / Re-test L->N No N->E

Caption: Experimental workflow for validating the anti-inflammatory effects of Kaempferol.

References

Peer-Reviewed Validation of Novel Cuscuta Propenamides as Potent Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of two novel propenamide compounds isolated from Cuscuta reflexa, a parasitic plant with a history in traditional medicine. Peer-reviewed research has validated their potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. This document presents the quantitative data, experimental methodologies, and relevant biological pathways to support further research and development.

Quantitative Performance Analysis

The inhibitory effects of the two novel Cuscuta propenamides against yeast α-glucosidase were quantified and compared with Acarbose, a widely used α-glucosidase inhibiting drug. The half-maximal inhibitory concentration (IC50) values are summarized below. Lower IC50 values indicate greater potency.

CompoundCommon Name / IdentifierIC50 (µM)Source
7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamideCuscuta Propenamide A103.58[1]
7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamideCuscuta Propenamide B45.67[1]
AcarboseStandard DrugVariable*[2][3][4]

*Note: Reported IC50 values for Acarbose vary widely (from µg/mL to mM ranges) depending on the specific experimental conditions, including enzyme source and concentration. For the purpose of this comparison, it is noted that Cuscuta Propenamide B demonstrates inhibitory activity in the same micromolar range as many reported values for Acarbose.

Mechanism of Action: α-Glucosidase Inhibition

α-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into simpler sugars, like glucose, which are then absorbed into the bloodstream. By inhibiting this enzyme, the rate of carbohydrate digestion and glucose absorption is slowed, resulting in a lower postprandial blood glucose spike. The Cuscuta propenamides act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->Alpha_Glucosidase Binds as Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolyzes into Bloodstream Bloodstream Absorption Glucose->Bloodstream Leads to Propenamide Cuscuta Propenamide (Inhibitor) Propenamide->Alpha_Glucosidase Competitively Binds & Inhibits Enzyme

Mechanism of α-glucosidase inhibition by Cuscuta propenamides.

Experimental Protocols

The following is a detailed methodology for the in-vitro α-glucosidase inhibition assay, based on the protocol used in the validation of the Cuscuta propenamides and other standard methods.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (Type VI, Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (PNP-G) as the substrate

  • 50 mM Sodium Phosphate Buffer (pH 6.8) containing 100 mM NaCl

  • Test compounds (Cuscuta propenamides) and positive control (Acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer (microplate reader)

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a solution of α-glucosidase in the phosphate buffer to a final concentration of 0.017 units/mL.

  • Substrate Solution: Prepare a 0.7 mM solution of PNP-G in the phosphate buffer.

  • Test Samples: Prepare a stock solution of each test compound and Acarbose. Create a series of dilutions to determine the IC50 value.

3. Assay Procedure:

  • Add 25 µL of the test sample dilutions to the wells of a 96-well plate.

  • Add 50 µL of the phosphate buffer to each well.

  • Initiate the reaction by adding 25 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 400 nm using a microplate reader.

  • A control well should contain the buffer and enzyme without any inhibitor. A blank well should contain the buffer and substrate without the enzyme.

4. Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffers) prep_samples Prepare Serial Dilutions of Test Compounds & Acarbose start->prep_samples plate_setup Add Samples, Buffer, & Enzyme to 96-Well Plate prep_samples->plate_setup incubation Incubate at 37°C for 30 minutes plate_setup->incubation stop_reaction Add Stop Solution (e.g., Na2CO3) incubation->stop_reaction read_absorbance Measure Absorbance at 400 nm stop_reaction->read_absorbance calculate Calculate % Inhibition & Determine IC50 Value read_absorbance->calculate end End: Data Analysis calculate->end

Workflow for the in-vitro α-glucosidase inhibition assay.

References

Safety Operating Guide

Proper Disposal Procedures for Cuscuta propenamide 1 and Novel Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Cuscuta propenamide 1" is not a recognized, commercially available chemical with a specific Safety Data Sheet (SDS). It is presumed to be a novel phytochemical isolated during research, likely from a plant of the Cuscuta (dodder) genus. The following disposal procedures are based on established safety protocols for handling new, uncharacterized, or unknown chemical compounds in a laboratory setting.[1][2] It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure full compliance with all federal, state, and local regulations.[1][3]

Immediate Safety and Handling Precautions

Before beginning any disposal process, the paramount principle is to treat any uncharacterized substance as hazardous.[2] The unknown toxicological and ecotoxicological properties of a novel compound necessitate a conservative and safety-focused approach.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling "this compound" or any novel compound. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened lab coat.

  • Respiratory Protection: All handling of the compound, especially in solid or powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Spill Management: A spill kit appropriate for a broad range of chemical classes should be readily accessible. In the event of a small spill, carefully sweep or wipe the material to avoid creating dust and place it into a designated, labeled hazardous waste container. For larger spills, evacuate the area and immediately contact your institution's EHS department.

Step-by-Step Disposal Protocol

The disposal of "this compound" must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of down the sanitary sewer or in the regular trash.

  • Waste Identification and Classification:

    • Since "this compound" is an uncharacterized substance, it must be classified as hazardous waste of unknown nature.

    • Gather all available information about the compound, including its origin (Cuscuta extract), any known structural motifs (propenamide), the solvent it is in, and the process that generated it. This information is critical for the EHS office.

  • Waste Collection and Containment:

    • Collect all waste material, including the pure compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a single, dedicated waste container.

    • The container must be made of a chemically compatible material (e.g., a glass bottle for solids or solutions in organic solvents), be in good condition, and have a secure, leak-proof screw cap.

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

  • Waste Labeling:

    • As soon as the first particle of waste is added, the container must be clearly labeled.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name or identifier: "this compound (Uncharacterized Phytochemical)". Avoid using abbreviations or chemical formulas.

      • A list of all components and their estimated percentages if it is a solution (e.g., "this compound (~5%), Methanol (95%)").

      • The date when waste was first added (the accumulation start date).

      • The name of the Principal Investigator and the laboratory location.

      • A statement of the potential hazards, such as "Hazards Not Fully Known" or "Potential Irritant".

  • Waste Segregation and Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • The storage area must be secure, well-ventilated, and away from incompatible materials to prevent dangerous chemical reactions.

    • Place the primary waste container within a secondary containment bin or tray to contain any potential leaks.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Provide the EHS staff with all the information you have compiled about the waste material.

    • Follow all institutional protocols and timelines for waste removal.

Data Summary for Disposal and Safety

The following table summarizes the essential information for the proper handling and disposal of "this compound," treated as a novel, uncharacterized phytochemical.

ParameterGuidelineRationale
Chemical Identifier This compound (Uncharacterized Phytochemical)Provides a clear, unique name for tracking and EHS communication.
Waste Classification Hazardous WasteAssumes potential toxicity and environmental hazard due to lack of data.
Disposal Route Professional disposal via Institutional EHSEnsures compliance with all regulations and safe handling by trained personnel.
Prohibited Disposal No drain or general trash disposalPrevents contamination of waterways and landfills with a potentially toxic substance.
Required PPE Safety goggles, lab coat, chemical-resistant glovesMinimizes risk of skin, eye, and clothing contamination.
Required Engineering Control Chemical Fume HoodPrevents inhalation of potentially harmful aerosols or dust.
Waste Container Sealed, compatible, properly labeled containerEnsures safe containment and clear communication of contents and hazards.
Storage Location Designated Satellite Accumulation Area with secondary containmentProvides a secure, controlled location for temporary waste storage, preventing spills and reactions.

Disposal Workflow Diagram

G Workflow for Proper Disposal of this compound cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Containment cluster_storage Phase 3: Storage & Segregation cluster_disposal Phase 4: Final Disposal cluster_spill Contingency Plan A Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Collect all waste (solid & contaminated items) in a compatible, sealed container B->C Waste Generation D Label Container Immediately: 'Hazardous Waste' 'this compound' List Components & Date C->D E Ensure container is not overfilled (Leave >10% headspace) D->E F Store sealed container in a designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment (e.g., chemical-resistant tray) F->G H Segregate from incompatible materials G->H I Contact Institutional EHS Office to schedule a waste pickup H->I J Provide all known information about the waste to EHS I->J K EHS transports for professional disposal J->K L Maintain disposal records K->L Spill Spill Occurs Spill_Response Follow Institutional Spill Response Protocol. Contact EHS for large spills. Spill->Spill_Response

Caption: Disposal workflow for novel phytochemicals.

References

Personal protective equipment for handling Cuscuta propenamide 1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cuscuta propenamide 1

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. This guide is based on general best practices for handling novel, potentially hazardous research chemicals and compounds with similar functional groups (propenamides). A thorough risk assessment should be conducted by researchers before handling this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all relevant regulations.

Immediate Safety and Handling Precautions

Due to the unknown toxicological properties of this compound, a cautious approach to personal protection is imperative. The following personal protective equipment (PPE) is recommended for handling this substance in a laboratory setting.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should provide a complete seal around the eyes to protect against splashes. A face shield worn over the goggles is necessary for comprehensive facial protection, especially when handling larger quantities or if there is a risk of splashing.[1][2]
Hand Protection Double-Gloving with Chemical-Resistant GlovesTwo pairs of nitrile gloves should be worn. The outer glove must be removed immediately if contaminated.[1] For handling certain hazardous chemicals, a combination of reusable base gloves (like Ansell Kevlar®) covered with disposable neoprene gloves can provide both protection and dexterity.[2][3]
Body Protection Chemical-Resistant Laboratory CoatA Nomex® or similar flame-resistant lab coat that is fully buttoned is recommended. It should be worn over clothing made of natural fibers like cotton. Avoid polyester or acrylic fabrics.
Foot Protection Closed-Toe ShoesAppropriate shoes that cover the entire foot (closed-toe and heel) are mandatory to protect against spills.
Respiratory Protection NIOSH-Approved RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator is required. Use of a respirator may necessitate annual medical evaluations and fit testing.

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the recommended steps for the safe handling and disposal of this compound to ensure personnel safety and environmental protection.

Preparation and Weighing:
  • Engineering Controls: All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, don all PPE as specified in Table 1.

  • Weighing: Use weighing paper or a suitable container to weigh the compound. Do not handle the compound with bare hands.

Dissolution and Reaction Setup:
  • Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.

  • Reaction Vessel: Ensure all glassware is clean and free of contaminants. The reaction should be set up in a way that minimizes the risk of spills or breakage.

Spill Response:
  • Small Spills: In the event of a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a labeled, sealed container for hazardous waste.

  • Large Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department.

Decontamination:
  • Glassware: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent. This rinseate must be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate the work area within the fume hood after completing your work.

Waste Disposal:
  • General Principle: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and absorbent pads, in a designated and clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and any known hazards.

  • Container Management: Waste containers must be made of a compatible material, be in good condition, and have a secure lid.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Operational Workflow

The following diagram illustrates the procedural flow for the safe handling of this compound.

start Start: Prepare for Handling ppe Don Appropriate PPE (See Table 1) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve and Set Up Reaction weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Area experiment->decontaminate spill Spill Occurs experiment->spill dispose Dispose of Hazardous Waste (Solid and Liquid) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end End: Procedure Complete remove_ppe->end spill_response Follow Spill Response Protocol spill->spill_response Activate spill_response->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cuscuta propenamide 1
Reactant of Route 2
Reactant of Route 2
Cuscuta propenamide 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.